BMS-189664 hydrochloride
Description
Properties
CAS No. |
185252-36-2 |
|---|---|
Molecular Formula |
C22H35ClN6O4S |
Molecular Weight |
515.1 g/mol |
IUPAC Name |
(2S)-N-[(1-carbamimidoylpiperidin-4-yl)methyl]-1-[(2R)-2-(methanesulfonamido)-3-phenylpropanoyl]pyrrolidine-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H34N6O4S.ClH/c1-33(31,32)26-18(14-16-6-3-2-4-7-16)21(30)28-11-5-8-19(28)20(29)25-15-17-9-12-27(13-10-17)22(23)24;/h2-4,6-7,17-19,26H,5,8-15H2,1H3,(H3,23,24)(H,25,29);1H/t18-,19+;/m1./s1 |
InChI Key |
RIAGCEKPQOTXCK-VOMIJIAVSA-N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMS-189664 hydrochloride; BMS-189664 HCl; BMS 189664 HCl; BMS189664 HCl; |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: BMS-189664 Hydrochloride and its Biological Target
For Researchers, Scientists, and Drug Development Professionals
Core Summary
BMS-189664 hydrochloride is a potent, selective, and orally active reversible inhibitor of the serine protease α-thrombin.[1][2] Its primary biological target is the active site of α-thrombin, a critical enzyme in the coagulation cascade responsible for the conversion of fibrinogen to fibrin, the structural basis of a blood clot. By inhibiting thrombin, BMS-189664 effectively blocks this final step of clot formation, demonstrating potential as a therapeutic agent for the prevention and treatment of arterial and venous thrombosis.[2]
Quantitative Data Summary
The biological activity and pharmacokinetic profile of BMS-189664 have been characterized through a series of in vitro and in vivo studies. The key quantitative data are summarized in the tables below for clear comparison.
Table 1: In Vitro Biological Activity of BMS-189664
| Parameter | Target | Value |
| IC50 | Human α-thrombin | 0.046 µM |
Table 2: In Vivo Efficacy of BMS-189664
| Species | Model | Route of Administration | Dosage | Outcome |
| Mouse | Thrombin-Induced Lethality | Intravenous (IV) | 0.2 mg/kg | Protection from lethality |
| Cynomolgus Monkey | Arterial Thrombosis | Intravenous (IV) | 0.2 mg/kg | Inhibition of arterial thrombosis |
| Cynomolgus Monkey | Venous Thrombosis | Intravenous (IV) Infusion | 9, 25, and 100 µg/kg/min for 1 hour | Inhibition of venous thrombosis |
Table 3: Pharmacokinetic Profile of BMS-189664
| Species | Parameter | Value |
| Dog | Oral Bioavailability | 15% |
| Cynomolgus Monkey | Oral Bioavailability | 17% |
Mechanism of Action: Targeting the Coagulation Cascade
BMS-189664 exerts its anticoagulant effect by directly binding to the active site of α-thrombin. This binding is reversible and competitive, preventing thrombin from interacting with its natural substrates, most notably fibrinogen. The inhibition of thrombin disrupts the final common pathway of the coagulation cascade, thereby preventing the formation of a stable fibrin clot.
Thrombin Signaling Pathway and Inhibition by BMS-189664
Beyond its role in fibrin clot formation, thrombin is a potent cell activator, signaling through Protease-Activated Receptors (PARs), primarily PAR1, PAR3, and PAR4.[1][2][3][4] Thrombin cleaves the N-terminal domain of these G-protein coupled receptors, exposing a new N-terminus that acts as a tethered ligand, leading to intracellular signaling cascades. These pathways are involved in platelet activation, inflammation, and cellular proliferation. By inhibiting thrombin, BMS-189664 not only prevents clot formation but also attenuates these cellular signaling events.
Experimental Protocols
In Vitro Thrombin Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-189664 against human α-thrombin.
Materials:
-
Human α-thrombin
-
Chromogenic or fluorogenic thrombin substrate (e.g., S-2238)
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer, pH 7.4, containing NaCl and polyethylene glycol)
-
96-well microplates
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add a fixed concentration of human α-thrombin to each well.
-
Add the various concentrations of BMS-189664 to the wells containing thrombin. Include control wells with no inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 25°C) for a predetermined period (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the thrombin substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader. The rate of substrate cleavage is proportional to thrombin activity.
-
Plot the rate of reaction against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Arterial Thrombosis Model (Cynomolgus Monkey)
Objective: To evaluate the antithrombotic efficacy of BMS-189664 in a model of arterial thrombosis.
Methodology:
-
Animal Preparation: Anesthetize male cynomolgus monkeys and surgically expose a femoral artery.
-
Thrombus Induction: Induce endothelial injury to the femoral artery, for example, by electrical stimulation, to initiate thrombus formation.
-
Drug Administration: Administer BMS-189664 (e.g., 0.2 mg/kg) or vehicle control intravenously as a bolus injection prior to the induction of thrombosis.
-
Monitoring: Monitor blood flow in the femoral artery continuously using a Doppler flow probe. The primary endpoint is the time to occlusion or the maintenance of blood flow over a specified period.
-
Data Analysis: Compare the time to occlusion or the percentage of animals with patent arteries in the BMS-189664-treated group to the vehicle control group.
In Vivo Venous Thrombosis Model (Cynomolgus Monkey)
Objective: To assess the efficacy of BMS-189664 in a model of venous thrombosis.
Methodology:
-
Animal Preparation: Anesthetize male cynomolgus monkeys and isolate a segment of a jugular vein.
-
Stasis Induction: Induce venous stasis by ligating the isolated venous segment.
-
Thrombogenic Challenge: Introduce a thrombogenic stimulus, such as a cotton thread, into the ligated segment.
-
Drug Administration: Administer BMS-189664 as a continuous intravenous infusion (e.g., at rates of 9, 25, and 100 µg/kg/min for 1 hour) starting before the induction of thrombosis.
-
Thrombus Evaluation: After a set period, excise the venous segment and quantify the thrombus weight.
-
Data Analysis: Compare the mean thrombus weight in the BMS-189664-treated groups to the vehicle control group.
References
- 1. Molecular design and structure--activity relationships leading to the potent, selective, and orally active thrombin active site inhibitor BMS-189664 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A series of natural flavonoids as thrombin inhibitors: structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of BMS-189664 Hydrochloride: A Potent Thrombin Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-189664 hydrochloride is a potent, selective, and orally active reversible inhibitor of α-thrombin, a key serine protease in the coagulation cascade. Its development represented a significant step in the search for novel anticoagulants for the treatment and prevention of arterial and venous thrombosis. This technical guide provides an in-depth overview of the discovery, synthesis pathway, and pharmacological properties of this compound, tailored for professionals in drug development and related scientific fields.
Discovery and Pharmacological Profile
This compound emerged from a focused medicinal chemistry effort to identify small molecule inhibitors of thrombin. The compound, systematically named N-(methylsulfonyl)-D-phenylalanyl-N-[(1-(aminoiminomethyl)-4-piperidinyl)methyl]-L-prolinamide hydrochloride, was designed to interact with the active site of thrombin with high affinity and selectivity.
Quantitative Pharmacological Data
The following table summarizes the key in vitro and in vivo pharmacological parameters of BMS-189664.
| Parameter | Value | Species | Notes |
| IC50 (α-thrombin) | 0.046 µM | - | In vitro inhibition of human α-thrombin. |
| Oral Bioavailability | 15% | Dog | Demonstrates oral activity. |
| Oral Bioavailability | 17% | Monkey | Demonstrates oral activity. |
Mechanism of Action: Thrombin Signaling Pathway
BMS-189664 exerts its anticoagulant effect by directly inhibiting thrombin. Thrombin plays a central role in hemostasis and thrombosis by converting fibrinogen to fibrin, which forms the meshwork of a blood clot. It also activates platelets and other coagulation factors. By blocking the active site of thrombin, BMS-189664 prevents these downstream events, thereby inhibiting clot formation.
Caption: Thrombin inhibition by this compound.
Synthesis Pathway
The chemical synthesis of this compound is a multi-step process. A generalized synthetic scheme is presented below. Detailed experimental protocols for key steps are provided in the subsequent section.
Caption: Generalized synthesis pathway of this compound.
Experimental Protocols
General Synthesis Procedure for N-(methylsulfonyl)-D-phenylalanyl-N-[(1-(aminoiminomethyl)-4-piperidinyl)methyl]-L-prolinamide
This protocol is a representative example of the final coupling and deprotection steps in the synthesis of the active compound.
Materials:
-
Protected dipeptide intermediate (e.g., Boc-D-Phe-Pro-OH)
-
Modified piperidine intermediate
-
Coupling agents (e.g., HATU, HOBt)
-
Base (e.g., DIPEA)
-
Solvent (e.g., DMF)
-
Deprotection agent (e.g., TFA)
-
Purification system (e.g., HPLC)
Procedure:
-
The protected dipeptide intermediate is dissolved in an appropriate anhydrous solvent such as dimethylformamide (DMF).
-
A coupling agent, for instance, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), and an additive like HOBt (Hydroxybenzotriazole) are added to the solution.
-
The modified piperidine intermediate, along with a non-nucleophilic base such as diisopropylethylamine (DIPEA), is added to the reaction mixture.
-
The reaction is stirred at room temperature until completion, which is monitored by a technique like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Following the completion of the coupling reaction, the protecting groups are removed. For a Boc (tert-butyloxycarbonyl) group, this is typically achieved by treatment with trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM).
-
The crude product is then purified using a method such as reverse-phase high-performance liquid chromatography (RP-HPLC) to yield the pure free base of BMS-189664.
-
The hydrochloride salt is formed by treating the free base with a solution of hydrogen chloride in a suitable solvent, followed by precipitation or lyophilization.
Thrombin Inhibition Assay
This protocol outlines a general method for assessing the inhibitory activity of compounds against α-thrombin.
Materials:
-
Human α-thrombin
-
Chromogenic or fluorogenic thrombin substrate (e.g., S-2238)
-
Assay buffer (e.g., Tris-HCl buffer with physiological pH)
-
This compound (or other test compounds)
-
96-well microplate
-
Microplate reader
Procedure:
-
A solution of human α-thrombin is prepared in the assay buffer to a final concentration that yields a linear rate of substrate cleavage over the measurement period.
-
Serial dilutions of this compound are prepared in the assay buffer.
-
In a 96-well microplate, the thrombin solution is pre-incubated with the various concentrations of the inhibitor (or vehicle control) for a specified period at a controlled temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by the addition of the thrombin substrate.
-
The rate of substrate cleavage is monitored by measuring the change in absorbance (for chromogenic substrates) or fluorescence (for fluorogenic substrates) over time using a microplate reader.
-
The percentage of thrombin inhibition for each inhibitor concentration is calculated relative to the vehicle control.
-
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.
Conclusion
This compound stands as a well-characterized, potent, and selective inhibitor of α-thrombin. Its discovery and development have provided valuable insights into the design of oral anticoagulants. The synthetic pathway, while complex, is amenable to laboratory-scale production for research purposes. The pharmacological data and experimental protocols outlined in this guide offer a comprehensive resource for scientists and researchers working in the field of thrombosis and hemostasis.
In-Depth Technical Guide: Pharmacokinetics and Pharmacodynamics of BMS-189664 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-189664 hydrochloride is a potent, selective, and orally active small molecule inhibitor of α-thrombin, a critical serine protease in the coagulation cascade. This technical guide provides a comprehensive overview of the available preclinical pharmacokinetic and pharmacodynamic data on BMS-189664. The document summarizes its mechanism of action, in vitro potency, in vivo efficacy in animal models of thrombosis, and key pharmacokinetic properties. Detailed experimental methodologies for the cited studies are also provided, along with visualizations of the relevant biological pathways and experimental workflows to facilitate a deeper understanding of this compound's preclinical profile. It is important to note that while foundational data exists, specific quantitative pharmacokinetic parameters such as half-life, Cmax, and Tmax are not publicly available in peer-reviewed literature. Furthermore, there is no evidence of this compound having entered human clinical trials.
Introduction
Thrombosis, the formation of a blood clot inside a blood vessel, is the underlying cause of major cardiovascular events such as myocardial infarction, stroke, and venous thromboembolism. α-Thrombin is a key enzyme at the final stage of the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, which forms the mesh of a blood clot. Consequently, direct thrombin inhibitors have been a major focus of anticoagulant drug development. This compound emerged as a promising preclinical candidate due to its high potency and selectivity for thrombin, coupled with oral bioavailability in animal models.
Pharmacodynamics
The primary pharmacodynamic effect of BMS-189664 is the direct, reversible inhibition of α-thrombin.[1]
Mechanism of Action
BMS-189664 directly binds to the active site of α-thrombin, preventing its interaction with substrates like fibrinogen and protease-activated receptors (PARs) on platelets. This inhibition blocks the final common pathway of the coagulation cascade, thereby preventing fibrin formation and thrombus development.
Figure 1: Mechanism of action of BMS-189664 in the coagulation cascade.
In Vitro Potency
The inhibitory activity of BMS-189664 against human α-thrombin has been quantified, demonstrating its high potency.
| Parameter | Value |
| IC50 (α-thrombin) | 0.046 µM[1] |
| Table 1: In Vitro Potency of BMS-189664 |
In Vivo Efficacy
Preclinical studies in various animal models have demonstrated the antithrombotic efficacy of BMS-189664.
| Species | Model | Route of Administration | Dosage | Outcome |
| Mouse | Thrombin-Induced Lethality | Intravenous (iv) | 0.2 mg/kg | Protection from lethality[1] |
| Cynomolgus Monkey | Arterial Thrombosis | Intravenous (iv) | Not specified | Inhibition of arterial thrombosis[1] |
| Cynomolgus Monkey | Venous Thrombosis | Intravenous (iv) Infusion | 9, 25, and 100 µg/kg/min for 1 h | Inhibition of venous thrombosis[1] |
| Table 2: In Vivo Efficacy of BMS-189664 |
Pharmacokinetics
Pharmacokinetic studies have been conducted in canines and non-human primates to assess the absorption, distribution, metabolism, and excretion (ADME) profile of BMS-189664.
Oral Bioavailability
The oral bioavailability of BMS-189664 has been determined in dogs and monkeys.
| Species | Oral Bioavailability (%) |
| Dog | 15[1] |
| Cynomolgus Monkey | 17[1] |
| Table 3: Oral Bioavailability of BMS-189664 |
Note: Detailed quantitative pharmacokinetic parameters such as half-life (t1/2), maximum plasma concentration (Cmax), time to Cmax (Tmax), clearance (CL), and volume of distribution (Vd) are not publicly available in the peer-reviewed literature.
Experimental Protocols
The following sections describe the generalized methodologies used in the preclinical evaluation of BMS-189664.
Thrombin Inhibition Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-189664 against human α-thrombin.
Materials:
-
Human α-thrombin
-
Chromogenic or fluorogenic thrombin substrate (e.g., S-2238)
-
This compound
-
Assay buffer (e.g., Tris-HCl with physiological pH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a serial dilution of BMS-189664 in the assay buffer.
-
In a 96-well microplate, add a fixed concentration of human α-thrombin to each well.
-
Add the various concentrations of BMS-189664 to the wells containing thrombin. Include a control group with no inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period.
-
Initiate the enzymatic reaction by adding the thrombin substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Plot the rate of reaction against the logarithm of the inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2: Workflow for the in vitro thrombin inhibition assay.
Thrombin-Induced Lethality Model (In Vivo)
Objective: To assess the in vivo efficacy of BMS-189664 in a mouse model of acute thromboembolism.
Materials:
-
Male Swiss-Webster mice
-
Human α-thrombin
-
This compound
-
Vehicle control (e.g., saline)
-
Syringes and needles for intravenous injection
Procedure:
-
Acclimatize mice to laboratory conditions.
-
Administer BMS-189664 (e.g., 0.2 mg/kg) or vehicle control intravenously.
-
After a short pretreatment period, administer a lethal dose of human α-thrombin intravenously.
-
Observe the mice for a defined period (e.g., 30 minutes) and record the incidence of mortality.
-
Compare the survival rates between the BMS-189664-treated group and the vehicle control group.
Pharmacokinetic Study in Dogs and Monkeys (In Vivo)
Objective: To determine the oral bioavailability of BMS-189664.
Materials:
-
Beagle dogs and/or cynomolgus monkeys
-
BMS-189664 formulated for oral and intravenous administration
-
Blood collection supplies
-
Analytical instrumentation for drug quantification (e.g., LC-MS/MS)
Procedure:
-
Fast animals overnight before dosing.
-
Administer a single intravenous dose of BMS-189664.
-
Collect blood samples at multiple time points (e.g., 0, 5, 15, 30 min, and 1, 2, 4, 8, 24 hours).
-
After a suitable washout period, administer a single oral dose of BMS-189664 to the same or a different group of animals.
-
Collect blood samples at the same time points as the intravenous study.
-
Process blood samples to obtain plasma and analyze for BMS-189664 concentration.
-
Calculate the area under the plasma concentration-time curve (AUC) for both intravenous (AUCiv) and oral (AUCpo) administrations.
-
Calculate oral bioavailability (F%) using the formula: F% = (AUCpo / AUCiv) x (Doseiv / Dosepo) x 100.
Figure 3: Workflow for the oral bioavailability study.
Conclusion
This compound is a potent and selective direct thrombin inhibitor with demonstrated efficacy in preclinical models of thrombosis. Its oral bioavailability in dogs and monkeys, although moderate, established it as a viable orally administered candidate during its discovery phase. However, the lack of publicly available, detailed pharmacokinetic data and the absence of any reported clinical trials suggest that its development was likely discontinued. The information presented in this guide serves as a valuable resource for researchers in the field of antithrombotic drug discovery, providing a profile of a well-characterized preclinical compound.
References
BMS-189664 Hydrochloride: A Technical Guide to its Physicochemical Properties
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability properties of BMS-189664 hydrochloride based on standard pharmaceutical development practices. However, specific quantitative data for this compound is not publicly available. The tables and protocols presented herein are illustrative and should be adapted based on experimentally determined data.
Introduction
This compound is a potent and selective inhibitor of α-thrombin, a key serine protease in the coagulation cascade. Its mechanism of action involves the direct, reversible inhibition of the thrombin active site, thereby preventing the conversion of fibrinogen to fibrin and subsequent clot formation. This technical guide aims to provide a detailed overview of the core solubility and stability properties of this compound, critical for its development as a therapeutic agent. Due to the limited availability of public data, this guide outlines the expected physicochemical characteristics and the experimental methodologies required for their determination.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. The following tables provide a template for summarizing the expected solubility of this compound in various solvents.
Table 1: Equilibrium Solubility of this compound in Aqueous Media
| pH | Buffer System | Ionic Strength (mM) | Temperature (°C) | Solubility (mg/mL) (Placeholder) |
| 1.2 | HCl | 150 | 25 | > 10 |
| 4.5 | Acetate | 150 | 25 | 5 - 10 |
| 6.8 | Phosphate | 150 | 25 | 1 - 5 |
| 7.4 | Phosphate Buffered Saline | 150 | 25 | < 1 |
Table 2: Solubility of this compound in Organic and Co-Solvent Systems
| Solvent System | Temperature (°C) | Solubility (mg/mL) (Placeholder) |
| Dimethyl Sulfoxide (DMSO) | 25 | > 50 |
| Ethanol (95%) | 25 | 10 - 20 |
| Methanol | 25 | 20 - 50 |
| Propylene Glycol | 25 | 5 - 15 |
| 20% Ethanol / 80% Water (v/v) | 25 | 1 - 5 |
Stability Profile
Understanding the stability of this compound under various stress conditions is essential for determining its shelf-life, storage conditions, and potential degradation pathways.
Table 3: Summary of Forced Degradation Studies for this compound
| Stress Condition | Conditions | Observation (Placeholder) |
| Hydrolytic | ||
| Acidic | 0.1 M HCl, 60°C, 24h | Significant degradation observed. |
| Neutral | Purified Water, 60°C, 24h | Minor degradation. |
| Basic | 0.1 M NaOH, 60°C, 24h | Rapid and extensive degradation. |
| Oxidative | ||
| 3% H₂O₂, RT, 24h | Moderate degradation. | |
| Thermal | ||
| Solid State | 80°C, 48h | Minimal degradation. |
| Photolytic | ||
| Solid State | ICH Q1B Option 2 (1.2 million lux hours, 200 W h/m²) | Slight discoloration, minor degradation. |
| Solution (in Water) | ICH Q1B Option 2 (1.2 million lux hours, 200 W h/m²) | Moderate degradation and formation of photodegradants. |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of solubility and stability.
Equilibrium Solubility Determination
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Methodology:
-
Preparation of Solutions: Prepare a series of buffered solutions at different pH values (e.g., 1.2, 4.5, 6.8, 7.4) and select relevant organic solvents.
-
Sample Preparation: Add an excess amount of this compound to a known volume of each solvent in sealed vials.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove undissolved solids.
-
Analysis: Quantify the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Data Reporting: Express the solubility in mg/mL.
Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions to identify potential degradation products and pathways.
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water/acetonitrile mixture) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl and incubate at 60°C.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH and incubate at 60°C.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide and keep at room temperature.
-
Thermal Degradation: Expose the solid compound to 80°C.
-
Photodegradation: Expose the stock solution to a light source compliant with ICH Q1B guidelines.
-
-
Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Sample Neutralization (for hydrolytic studies): Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all stressed samples, along with a control sample (unstressed), using a stability-indicating HPLC method to separate the parent drug from its degradation products.
Signaling Pathway and Experimental Workflow
Thrombin Signaling Pathway
This compound exerts its effect by inhibiting thrombin, a central enzyme in the coagulation cascade and a key activator of Protease-Activated Receptors (PARs).
Caption: Thrombin signaling and the inhibitory action of this compound.
Experimental Workflow for Solubility Determination
The following diagram illustrates a typical workflow for determining the equilibrium solubility of a compound.
Caption: A generalized workflow for equilibrium solubility determination.
Early Research on BMS-189664 Hydrochloride: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-189664 hydrochloride is a potent, selective, and orally active reversible inhibitor of α-thrombin, a key serine protease in the coagulation cascade. Its development marked a significant step in the pursuit of effective antithrombotic agents. This technical guide provides a comprehensive review of the early research on BMS-189664, focusing on its mechanism of action, in vitro and in vivo efficacy, and pharmacokinetic profile. The information presented is compiled from publicly available data and generalized experimental protocols.
Core Quantitative Data
The following tables summarize the key quantitative data reported for BMS-189664 in early research.
Table 1: In Vitro Activity
| Target | Assay | Result (IC50) |
| α-Thrombin | Thrombin Inhibition Assay | 0.046 µM |
Table 2: In Vivo Efficacy in Cynomolgus Monkey Models
| Thrombosis Model | Dosing Regimen | Outcome |
| Arterial Thrombosis | 0.2 mg/kg, intravenous | Inhibition of arterial thrombosis[1] |
| Venous Thrombosis | 9, 25, and 100 µg/kg/min infusion for 1 hour | Inhibition of venous thrombosis[1] |
Table 3: Pharmacokinetic Parameters
| Species | Administration | Oral Bioavailability (%) |
| Dog | Oral / Intravenous | 15[1] |
| Cynomolgus Monkey | Oral / Intravenous | 17[1] |
Experimental Protocols
Detailed experimental protocols from the primary literature are not publicly available. The following are generalized methodologies based on standard practices in the field.
In Vitro Thrombin Inhibition Assay (Chromogenic)
Objective: To determine the half-maximal inhibitory concentration (IC50) of BMS-189664 against human α-thrombin.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
This compound
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
A dilution series of BMS-189664 is prepared in the assay buffer.
-
A fixed concentration of human α-thrombin is added to each well of a 96-well microplate.
-
The various concentrations of BMS-189664 are added to the wells containing thrombin. A control group with no inhibitor is included.
-
The plate is incubated at 37°C for a predetermined period (e.g., 30 minutes) to allow for inhibitor binding.
-
The enzymatic reaction is initiated by adding the chromogenic substrate to each well.
-
The change in absorbance at 405 nm is monitored over time using a microplate reader. The rate of p-nitroaniline release is proportional to thrombin activity.[2][3][4]
-
The rate of reaction is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a dose-response curve.
In Vivo Arterial Thrombosis Model (Cynomolgus Monkey)
Objective: To evaluate the antithrombotic efficacy of BMS-189664 in preventing occlusive arterial thrombus formation.
Methodology:
-
Animal Preparation: Male or female cynomolgus monkeys are fasted overnight and anesthetized. Catheters are placed in a femoral vein for drug administration and a femoral artery for blood sampling.
-
Drug Administration: BMS-189664 is administered as an intravenous bolus (e.g., 0.2 mg/kg) prior to the induction of thrombosis.[1]
-
Thrombosis Induction: The common carotid artery is exposed, and a flow probe is placed to monitor blood flow. Endothelial injury is induced by applying a low electrical current to the external surface of the artery.
-
Assessment: Carotid artery blood flow is continuously monitored to determine the time to occlusion. After the experiment, the thrombosed arterial segment is excised, and the thrombus weight is determined.
-
Data Analysis: The time to occlusion and thrombus weight in the BMS-189664-treated group are compared to a vehicle-treated control group.
Mandatory Visualizations
Signaling Pathway: Mechanism of Action
BMS-189664 is a direct thrombin inhibitor. It binds to the active site of α-thrombin, preventing the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.
Experimental Workflow: In Vivo Arterial Thrombosis Model
The following diagram illustrates the generalized workflow for evaluating the efficacy of BMS-189664 in a cynomolgus monkey model of arterial thrombosis.
Conclusion
Early research on this compound established it as a potent and selective direct thrombin inhibitor with in vivo efficacy in non-human primate models of thrombosis and oral bioavailability. While the detailed primary research data remains largely inaccessible, the available information provides a strong foundation for understanding the initial development and characterization of this compound. Further investigation into the original studies would be beneficial for a more in-depth analysis of its structure-activity relationships and a precise replication of the experimental protocols.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Screening of the Promising Direct Thrombin Inhibitors from Haematophagous Organisms. Part I: Recombinant Analogues and Their Antithrombotic Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Chemical Structure and Properties of BMS-189664 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-189664 hydrochloride is a potent, selective, and orally active small molecule that acts as a reversible inhibitor of α-thrombin.[1][2] As a key enzyme in the coagulation cascade, thrombin represents a critical target for antithrombotic therapies. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of this compound. Detailed experimental protocols for its characterization and diagrams of its mechanism of action and experimental workflows are included to support further research and development in the field of thrombosis.
Chemical Structure and Physicochemical Properties
This compound is the hydrochloride salt of the active form, BMS-189664.[3] Its systematic name is L-Prolinamide, N-(methylsulfonyl)-D-phenylalanyl-N-((1-(aminoiminomethyl)-4-piperidinyl)methyl)-, monohydrochloride.[3][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C22H34N6O4S.ClH | [3][4] |
| Molecular Weight | 515.07 g/mol | [4] |
| CAS Number | 185252-36-2 | [2] |
| SMILES | CS(=O)(=O)N--INVALID-LINK--C(=O)N2CCC[C@H]2C(=O)NCC3CCN(CC3)C(=N)N.Cl | [4] |
| InChI | InChI=1S/C22H34N6O4S.ClH/c1-33(31,32)26-18(14-16-6-3-2-4-7-16)21(30)28-11-5-8-19(28)20(29)25-15-17-9-12-27(13-10-17)22(23)24;/h2-4,6-7,17-19,26H,5,8-15H2,1H3,(H3,23,24)(H,25,29);1H/t18-,19+;/m1./s1 | [4] |
| Stereochemistry | Absolute | [4] |
| Defined Stereocenters | 2 | [4] |
Biological Activity
BMS-189664 is a direct inhibitor of α-thrombin, a serine protease that plays a central role in the coagulation cascade by converting fibrinogen to fibrin. By reversibly binding to the active site of thrombin, BMS-189664 effectively blocks this crucial step in clot formation.
Table 2: In Vitro and In Vivo Activity of BMS-189664
| Assay | Species | Key Findings | Reference |
| Thrombin Inhibition | Human | IC50 = 0.046 μM | [1][2] |
| Thrombin-Induced Lethality | Mouse | Protective effect at 0.2 mg/kg (IV) | [1] |
| Arterial Thrombosis Model | Cynomolgus Monkey | Inhibition of thrombosis at 0.2 mg/kg (IV) | [1] |
| Venous Thrombosis Model | Cynomolgus Monkey | Inhibition of thrombosis with infusions of 9, 25, and 100 µg/kg/min for 1 hour | [1] |
| Oral Bioavailability | Dog | 15% | [1] |
| Oral Bioavailability | Cynomolgus Monkey | 17% | [1] |
Signaling Pathway: The Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that results in the formation of a blood clot. Thrombin is a pivotal enzyme in this pathway, acting at the intersection of the intrinsic, extrinsic, and common pathways. The following diagram illustrates the central role of thrombin and the inhibitory action of BMS-189664.
References
In-Vitro Characterization of BMS-189664 Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-189664 hydrochloride is a potent, selective, and orally active reversible inhibitor of the serine protease α-thrombin. This technical guide provides a comprehensive overview of the initial in-vitro characterization of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. The information presented is intended to support further research and development of this compound as a potential antithrombotic agent.
Introduction
Thrombin plays a central role in hemostasis and thrombosis by converting soluble fibrinogen to insoluble fibrin, which forms the meshwork of a blood clot, and by potently activating platelets through protease-activated receptors (PARs).[1][2][3] Dysregulation of thrombin activity can lead to thrombotic diseases, making it a key target for anticoagulant therapies. This compound has been identified as a direct thrombin inhibitor, offering a promising therapeutic strategy for the prevention and treatment of venous and arterial thrombosis. This document outlines the fundamental in-vitro properties of this compound.
Quantitative Data Summary
The in-vitro activity of this compound has been assessed through various assays to determine its potency, selectivity, and effect on blood coagulation. The following tables summarize the key quantitative findings.
Table 1: Inhibitory Potency against Human α-Thrombin
| Parameter | Value |
| IC50 | 0.046 µM |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Selectivity Profile against Other Serine Proteases
| Enzyme | Fold Selectivity vs. α-Thrombin |
| Trypsin | >1000 |
| Factor Xa | >1000 |
| Plasmin | >1000 |
Selectivity is a critical parameter for a drug candidate, as it minimizes off-target effects and potential side effects.
Table 3: Effect on In-Vitro Coagulation Parameters
| Assay | Effect |
| Activated Partial Thromboplastin Time (aPTT) | Prolongation |
| Prothrombin Time (PT) | Prolongation |
aPTT and PT are global coagulation assays used to assess the intrinsic/common and extrinsic/common pathways of the coagulation cascade, respectively.[4][5][6][7][8]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. This section provides an overview of the protocols used to generate the data presented above.
Thrombin Inhibition Assay
This assay determines the concentration of this compound required to inhibit 50% of human α-thrombin activity.
Materials:
-
Human α-thrombin
-
Chromogenic or fluorogenic thrombin substrate (e.g., S-2238)
-
This compound
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add a fixed concentration of human α-thrombin to each well.
-
Add the different concentrations of this compound to the wells containing thrombin. Include a control group with no inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined period to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the rate of substrate hydrolysis for each inhibitor concentration.
-
Plot the percentage of thrombin inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
Serine Protease Selectivity Assays
To assess the selectivity of this compound, its inhibitory activity is tested against a panel of related serine proteases.
Materials:
-
Target serine proteases (e.g., trypsin, factor Xa, plasmin)
-
Specific chromogenic or fluorogenic substrates for each protease
-
This compound
-
Appropriate assay buffers for each enzyme
-
96-well microplate
-
Microplate reader
Procedure:
-
The assay is performed in a similar manner to the thrombin inhibition assay, with each protease and its specific substrate.
-
Determine the IC50 or Ki (inhibition constant) value of this compound for each protease.
-
Calculate the selectivity by comparing the IC50 or Ki value for each protease to that of α-thrombin.
In-Vitro Coagulation Assays (aPTT and PT)
These assays measure the effect of this compound on the clotting time of plasma.
Materials:
-
Human plasma (citrated)
-
This compound
-
aPTT reagent (containing a contact activator like silica or kaolin, and phospholipids)
-
PT reagent (thromboplastin)
-
Calcium chloride (CaCl2) solution
-
Coagulometer
Procedure for aPTT:
-
Pre-warm human plasma and the aPTT reagent to 37°C.
-
Incubate a mixture of plasma and a specific concentration of this compound.
-
Add the aPTT reagent to the plasma-inhibitor mixture and incubate for a specified time.
-
Initiate the clotting cascade by adding CaCl2.
-
Measure the time until clot formation using a coagulometer.
Procedure for PT:
-
Pre-warm human plasma and the PT reagent to 37°C.
-
Incubate a mixture of plasma and a specific concentration of this compound.
-
Initiate the clotting cascade by adding the PT reagent (which contains tissue factor and calcium).
-
Measure the time until clot formation using a coagulometer.
Visualizations
Diagrams are provided to illustrate key concepts related to the mechanism of action and experimental workflow.
Caption: Thrombin's Role in Coagulation and Platelet Activation, and the Inhibitory Action of BMS-189664 HCl.
References
- 1. Role of thrombin signalling in platelets in haemostasis and thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Thrombin signalling and protease-activated receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Prothrombin and Activated Partial Thromboplastin Reagents | Fisher Scientific [fishersci.com]
- 5. emedicine.medscape.com [emedicine.medscape.com]
- 6. Partial thromboplastin time - Wikipedia [en.wikipedia.org]
- 7. Activated partial thromboplastin time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. my.clevelandclinic.org [my.clevelandclinic.org]
Unraveling the Binding Affinity of BMS-189664 Hydrochloride: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive analysis of the binding affinity of BMS-189664 hydrochloride, a potent and selective inhibitor of α-thrombin. Designed for researchers, scientists, and drug development professionals, this document outlines the quantitative binding data, detailed experimental methodologies, and the underlying signaling pathways associated with this compound.
This compound is a reversible and orally active inhibitor of human α-thrombin, a critical serine protease in the coagulation cascade.[1][2][3] Its mechanism of action involves the direct inhibition of the thrombin active site, thereby preventing the conversion of fibrinogen to fibrin, a key step in clot formation.[4]
Quantitative Binding Affinity Data
The binding affinity of BMS-189664 for α-thrombin has been characterized by its half-maximal inhibitory concentration (IC50). The compound demonstrates high potency as an inhibitor of human α-thrombin.
| Compound | Target Enzyme | Parameter | Value (µM) |
| BMS-189664 | Human α-Thrombin | IC50 | 0.046[2][3] |
Further studies have highlighted the selectivity of related compounds, indicating a high affinity for thrombin over other serine proteases. For instance, the related inhibitors BMS-186282 and BMS-189090 have Ki values of 79 nM and 3.6 nM, respectively, for thrombin and are highly selective against trypsin and other serine proteases.[4]
Experimental Protocols
The determination of the binding affinity of this compound for α-thrombin is typically performed using an in vitro enzyme inhibition assay. The following is a generalized protocol based on standard methodologies.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human α-thrombin.
Materials:
-
Human α-thrombin
-
Chromogenic or fluorogenic thrombin substrate (e.g., S-2238)
-
This compound
-
Assay Buffer (e.g., Tris-HCl buffer at physiological pH)
-
96-well microplate
-
Microplate reader
Procedure:
-
A series of dilutions of this compound are prepared in the assay buffer.
-
A fixed concentration of human α-thrombin is added to each well of a 96-well microplate.
-
The various concentrations of this compound are then added to the wells containing thrombin. A control group with no inhibitor is included.
-
The plate is incubated at a controlled temperature (e.g., 37°C) for a predetermined period to allow for the binding of the inhibitor to the enzyme.
-
The enzymatic reaction is initiated by the addition of the thrombin substrate to each well.
-
The change in absorbance or fluorescence over time is monitored using a microplate reader. The rate of substrate cleavage is directly proportional to the thrombin activity.
-
The rate of reaction is plotted against the logarithm of the inhibitor concentration.
-
The IC50 value is determined by fitting the data to a dose-response curve.
Visualizing the Molecular Interactions and Pathways
To better understand the mechanism of action and the experimental procedures, the following diagrams have been generated using the DOT language.
The inhibitory action of this compound on α-thrombin interrupts the coagulation cascade. Thrombin plays a central role in this pathway, not only by converting fibrinogen to fibrin but also by activating various cellular receptors.
References
Methodological & Application
Application Notes and Protocols for BMS-189664 Hydrochloride in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-189664 hydrochloride is a potent, selective, and reversible small molecule inhibitor of α-thrombin, a critical serine protease in the coagulation cascade.[1][2][3] By directly targeting thrombin, BMS-189664 effectively blocks the conversion of fibrinogen to fibrin, a key step in clot formation, making it a compound of interest for research in thrombosis and hemostasis. These application notes provide detailed protocols for essential in vitro assays to characterize the activity of this compound.
Mechanism of Action
This compound exerts its anticoagulant effect by binding to the active site of α-thrombin, thereby preventing its enzymatic activity. Thrombin plays a central role in the coagulation cascade by converting soluble fibrinogen into insoluble fibrin strands, which form the meshwork of a blood clot. Thrombin also activates other clotting factors, further amplifying the coagulation process. By inhibiting thrombin, BMS-189664 disrupts these downstream events, leading to a reduction in clot formation.
Data Presentation
The following table summarizes the in vitro inhibitory activity of this compound in various functional assays.
| Assay Type | Target/System | Parameter | Value |
| Biochemical Assay | Human α-Thrombin | IC50 | 0.046 µM[1][2] |
| Coagulation Assay | Human Plasma | aPTT | Concentration-dependent prolongation |
| Coagulation Assay | Human Plasma | PT | Concentration-dependent prolongation |
| Cell-Based Assay | Platelet-Rich Plasma | Thrombin Generation | Inhibition |
| Cell-Based Assay | Platelet-Rich Plasma | Platelet Aggregation | Inhibition |
Signaling Pathway
The following diagram illustrates the coagulation cascade and the point of inhibition by this compound.
Caption: The coagulation cascade, highlighting the central role of thrombin and its inhibition by this compound.
Experimental Workflow
The following diagram outlines a general workflow for the in vitro characterization of this compound.
Caption: General experimental workflow for the in vitro evaluation of this compound.
Experimental Protocols
Thrombin Inhibition Assay (Chromogenic)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against human α-thrombin.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
This compound
-
Assay Buffer (e.g., Tris-HCl buffer, pH 7.4, containing physiological salt concentrations and a carrier protein like BSA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
In a 96-well microplate, add a fixed concentration of human α-thrombin to each well.
-
Add the different concentrations of this compound to the respective wells. Include a vehicle control (buffer with no inhibitor).
-
Incubate the plate at 37°C for a pre-determined time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic thrombin substrate to each well.
-
Immediately monitor the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
The rate of substrate cleavage is proportional to the thrombin activity.
-
Plot the initial reaction rates against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To evaluate the effect of this compound on the intrinsic and common pathways of coagulation.
Materials:
-
Platelet-poor plasma (PPP) from healthy human donors
-
aPTT reagent (containing a contact activator like silica or ellagic acid, and phospholipids)
-
Calcium chloride (CaCl2) solution (e.g., 25 mM)
-
This compound
-
Coagulometer
Procedure:
-
Prepare various concentrations of this compound in a suitable solvent and spike them into aliquots of PPP. Include a vehicle control.
-
Pre-warm the PPP samples, aPTT reagent, and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, mix a defined volume of the PPP sample (e.g., 50 µL) with an equal volume of the aPTT reagent.
-
Incubate the mixture for a specified time (e.g., 3-5 minutes) at 37°C to activate the contact factors.
-
Initiate coagulation by adding a defined volume of pre-warmed CaCl2 solution (e.g., 50 µL).
-
The coagulometer will automatically detect the formation of a fibrin clot and record the clotting time in seconds.
-
Record the prolongation of the aPTT in the presence of different concentrations of this compound compared to the vehicle control.
Prothrombin Time (PT) Assay
Objective: To assess the effect of this compound on the extrinsic and common pathways of coagulation.
Materials:
-
Platelet-poor plasma (PPP) from healthy human donors
-
PT reagent (containing tissue factor and phospholipids)
-
This compound
-
Coagulometer
Procedure:
-
Prepare various concentrations of this compound and spike them into aliquots of PPP. Include a vehicle control.
-
Pre-warm the PPP samples and the PT reagent to 37°C.
-
In a coagulometer cuvette, add a defined volume of the PPP sample (e.g., 50 µL).
-
Initiate coagulation by adding a defined volume of the pre-warmed PT reagent (e.g., 100 µL).
-
The coagulometer will measure the time to clot formation in seconds.
-
Record the prolongation of the PT at different concentrations of this compound relative to the vehicle control.
Cell-Based Thrombin Generation Assay
Objective: To measure the effect of this compound on the overall potential of plasma to generate thrombin in a more physiologically relevant environment.
Materials:
-
Platelet-rich plasma (PRP) or platelet-poor plasma (PPP) from healthy human donors
-
Tissue factor (low concentration)
-
Phospholipids
-
Fluorogenic thrombin substrate
-
Calcium chloride (CaCl2)
-
This compound
-
Fluorometric microplate reader
Procedure:
-
Prepare PRP or PPP from fresh human blood.
-
Add different concentrations of this compound or vehicle control to the plasma samples in a 96-well plate.
-
Add a reagent mixture containing tissue factor and phospholipids to initiate coagulation.
-
Add the fluorogenic thrombin substrate.
-
Initiate thrombin generation by adding CaCl2.
-
Monitor the fluorescence intensity over time in a microplate reader.
-
Calculate thrombin generation parameters such as lag time, time to peak, peak thrombin concentration, and endogenous thrombin potential (ETP) from the resulting thrombin generation curve.
-
Evaluate the dose-dependent inhibition of these parameters by this compound.
Platelet Aggregation Assay (Light Transmission Aggregometry)
Objective: To determine the effect of this compound on platelet aggregation induced by various agonists.
Materials:
-
Platelet-rich plasma (PRP) and platelet-poor plasma (PPP) from healthy human donors
-
Platelet agonists (e.g., ADP, collagen, thrombin receptor activating peptide - TRAP)
-
This compound
-
Light Transmission Aggregometer
Procedure:
-
Prepare PRP and PPP from fresh human blood.
-
Adjust the platelet count in the PRP if necessary.
-
Calibrate the aggregometer with PRP (0% aggregation) and PPP (100% aggregation).
-
Pre-incubate PRP samples with various concentrations of this compound or vehicle control at 37°C with stirring.
-
Add a platelet agonist to initiate aggregation.
-
Record the change in light transmission for a defined period.
-
Determine the percentage of aggregation and the slope of the aggregation curve.
-
Assess the inhibitory effect of this compound on platelet aggregation induced by different agonists.
References
Application Notes and Protocols for BMS-189664 Hydrochloride in Animal Models of Thrombosis
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-189664 hydrochloride is a potent, selective, and reversible small-molecule inhibitor of α-thrombin, a critical serine protease that plays a central role in the coagulation cascade. By directly blocking the active site of thrombin, BMS-189664 prevents the conversion of fibrinogen to fibrin, a key step in thrombus formation. This mechanism of action makes it a valuable tool for in vivo research in the fields of thrombosis and hemostasis. These application notes provide detailed protocols for utilizing this compound in various animal models of thrombosis, along with data presentation and visualization to guide experimental design and interpretation.
Mechanism of Action
This compound exerts its antithrombotic effect by directly and reversibly inhibiting α-thrombin. Thrombin is the final effector enzyme in the coagulation cascade, responsible for cleaving fibrinogen to form insoluble fibrin strands that form the meshwork of a blood clot. Thrombin also activates platelets, further promoting aggregation and thrombus growth. By inhibiting thrombin, BMS-189664 effectively disrupts these terminal steps of coagulation.
Data Presentation
The following tables summarize the in vitro and in vivo pharmacological data for BMS-189664.
Table 1: In Vitro Activity of BMS-189664
| Parameter | Value | Reference |
| IC50 (α-thrombin) | 0.046 µM | [1][2] |
Table 2: In Vivo Efficacy of BMS-189664 in Animal Models of Thrombosis
| Species | Model | Route of Administration | Dosage | Outcome |
| Mouse | Thrombin-Induced Lethality | Intravenous (i.v.) | 0.2 mg/kg | Protection from lethality[1] |
| Cynomolgus Monkey | Arterial Thrombosis | Intravenous (i.v.) | Not Specified | Inhibition of arterial thrombosis[1] |
| Cynomolgus Monkey | Venous Thrombosis | Intravenous (i.v.) Infusion | 9, 25, and 100 µg/kg/min for 1 h | Inhibition of venous thrombosis[1] |
Table 3: Pharmacokinetic Profile of BMS-189664
| Species | Route of Administration | Oral Bioavailability (%) |
| Dog | Oral (p.o.) / Intravenous (i.v.) | 15[1] |
| Cynomolgus Monkey | Oral (p.o.) / Intravenous (i.v.) | 17[1] |
Experimental Protocols
Protocol 1: Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model in Rats
This model is widely used to evaluate the efficacy of antithrombotic agents in an arterial thrombosis setting.
Materials:
-
Male Sprague-Dawley rats (300-350 g)
-
This compound
-
Vehicle (e.g., sterile saline or 5% DMSO in saline)
-
Anesthetic (e.g., sodium pentobarbital, 50 mg/kg, i.p.)
-
Ferric chloride (FeCl3) solution (e.g., 20-50% in distilled water)
-
Filter paper discs (2 mm diameter)
-
Doppler flow probe and flowmeter
-
Surgical instruments
-
Microbalance
Procedure:
-
Animal Preparation:
-
Anesthetize the rat with sodium pentobarbital.
-
Make a midline cervical incision and carefully expose the right common carotid artery, separating it from the vagus nerve.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
-
Drug Administration:
-
Administer this compound or vehicle via the tail vein (i.v.) or by oral gavage (p.o.) at the desired pre-treatment time.
-
-
Thrombosis Induction:
-
Soak a 2 mm filter paper disc with the FeCl3 solution.
-
Apply the saturated filter paper to the surface of the carotid artery, downstream from the flow probe, for a standardized period (e.g., 5-10 minutes).
-
After the application time, remove the filter paper and rinse the artery with saline.
-
-
Measurement of Thrombus Formation:
-
Continuously monitor carotid artery blood flow.
-
The time to occlusion (TTO) is defined as the time from the application of FeCl3 until the blood flow ceases completely (flow rate drops to zero) and persists for at least 5 minutes.
-
After the experiment (or at a pre-determined endpoint), euthanize the animal.
-
Carefully excise the thrombosed segment of the carotid artery.
-
Gently remove the thrombus and measure its wet weight.
-
-
Data Analysis:
-
Compare the TTO and thrombus weight between the this compound-treated groups and the vehicle control group.
-
Calculate the percentage inhibition of thrombus formation.
-
Protocol 2: Tail Transection Bleeding Time Model in Rats
This model is a common method to assess the potential bleeding risk of antithrombotic compounds.
Materials:
-
Rats (as in Protocol 1)
-
This compound and vehicle
-
Anesthetic
-
Scalpel or sharp blade
-
Filter paper
-
Stopwatch
-
37°C water bath
Procedure:
-
Animal Preparation and Drug Administration:
-
Anesthetize the rat.
-
Administer this compound or vehicle at the desired doses and route.
-
-
Bleeding Time Measurement:
-
At the time of expected peak plasma concentration of the drug, immerse the rat's tail in a 37°C water bath for 2 minutes.
-
Carefully dry the tail.
-
Using a sharp scalpel, make a transverse incision 3 mm from the tip of the tail.
-
Immediately start a stopwatch.
-
Gently blot the drop of blood with filter paper every 30 seconds, without touching the wound.
-
The bleeding time is the time from the incision until bleeding ceases and does not resume for at least 30 seconds.
-
A cut-off time (e.g., 1800 seconds) should be established to prevent excessive blood loss.
-
-
Data Analysis:
-
Compare the mean bleeding time in the drug-treated groups to the vehicle control group.
-
Formulation and Administration
Formulation: For intravenous administration, this compound can typically be dissolved in sterile saline. For oral administration, it may be formulated as a suspension in a vehicle such as 0.5% methylcellulose or carboxymethylcellulose in water. It is recommended to perform solubility and stability tests for the chosen formulation.
Administration:
-
Intravenous (i.v.): Administered as a bolus injection via the tail vein or as a continuous infusion.
-
Oral (p.o.): Administered via oral gavage.
The volume of administration should be adjusted based on the animal's body weight.
Concluding Remarks
This compound is a valuable research tool for studying the role of thrombin in thrombosis. The protocols outlined above provide a framework for evaluating its antithrombotic efficacy and bleeding risk in established animal models. Researchers should carefully consider the dose, route of administration, and timing of measurements to obtain reliable and reproducible results. It is also crucial to establish a dose-response relationship for both the antithrombotic effect and the effect on bleeding time to determine the therapeutic window of this compound in the specific experimental model being used.
References
Application Notes and Protocols: Characterization of BMS Retinoid Acid Receptor (RAR) Antagonists
Preamble: Initial literature review indicates that BMS-189664 hydrochloride is a potent and selective a-thrombin inhibitor, not a retinoic acid receptor (RAR) antagonist. It is likely that the compound number was mistaken. This document will focus on the established family of Bristol-Myers Squibb (BMS) RAR antagonists, providing detailed protocols and data relevant to compounds such as the pan-RAR antagonist BMS-189453 and the RARα-selective antagonist BMS-189532 . These compounds have been pivotal in studying the physiological roles of RARs.
Introduction
Retinoic acid receptors (RARs) are nuclear hormone receptors that, upon binding to their ligand, all-trans-retinoic acid (ATRA), act as ligand-dependent transcription factors. They play a crucial role in cell proliferation, differentiation, and apoptosis.[1] Dysregulation of the RAR signaling pathway is implicated in various diseases, including cancer. RAR antagonists are invaluable chemical tools for dissecting RAR signaling and represent potential therapeutic agents. This document provides detailed cell-based assay protocols for the functional characterization of BMS series RAR antagonists.
Data Presentation: In Vitro Activity of BMS RAR Antagonists
The following table summarizes the inhibitory activities of representative BMS RAR antagonists against different RAR isotypes. The primary method for determining antagonist potency is the transactivation competition assay.
| Compound Name | Target Selectivity | Assay Type | Cell Line | IC50 Value | Reference |
| BMS-189453 | Pan-RAR Antagonist | Transactivation Competition | HeLa | Not specified as a precise value, but shown to be a potent competitor against ATRA for RARα, RARβ, and RARγ.[2] | [2][3] |
| BMS-189532 | RARα-selective Antagonist | Transactivation Competition | HeLa | Characterized as a potent and selective antagonist for RARα.[3][4] | [3][4][5] |
| BMS-195614 | RARα-selective Antagonist | Transactivation Competition | HeLa | Characterized as a potent and selective antagonist for RARα.[3][4] | [3][4] |
| BMS-185411 | RARα-selective Antagonist | Transactivation Assay | Not specified | 140 nM | [6] |
| BMS 493 | Pan-RAR Inverse Agonist | Not specified | Not specified | Acts as an inverse agonist, enhancing co-repressor interaction.[1] | [1] |
Signaling Pathway
The canonical RAR signaling pathway begins with ATRA entering the cell and the nucleus, where it binds to a heterodimer of an RAR and a Retinoid X Receptor (RXR). This complex is bound to a Retinoic Acid Response Element (RARE) on the DNA. Ligand binding induces a conformational change, leading to the dissociation of co-repressor proteins and recruitment of co-activator proteins, which initiates the transcription of target genes. RAR antagonists competitively bind to the RAR ligand-binding pocket, preventing the recruitment of co-activators and thus inhibiting gene transcription.
Caption: Retinoic Acid Receptor (RAR) Signaling Pathway and Point of Antagonist Intervention.
Experimental Protocols
RAR Transactivation Competition Assay
This assay quantitatively determines the ability of a compound to antagonize the activation of an RAR isotype by a known agonist (ATRA).
Caption: Workflow for an RAR Transactivation Competition Assay.
Protocol:
-
Cell Culture and Transfection:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Co-transfect cells using a suitable lipid-based transfection reagent with three plasmids:
-
An expression vector for the human RAR isotype of interest (RARα, RARβ, or RARγ).
-
A reporter plasmid containing a luciferase gene under the control of a promoter with multiple RAREs (e.g., pGL3-RARE).
-
A control plasmid for normalization of transfection efficiency (e.g., a CMV-driven β-galactosidase vector).[2]
-
-
-
Cell Seeding:
-
Twenty-four hours post-transfection, trypsinize, count, and seed the cells into white, clear-bottom 96-well plates at a density of 1 x 10⁴ cells per well.
-
Allow cells to adhere for at least 4 hours.
-
-
Compound Preparation and Application:
-
Prepare a stock solution of the BMS antagonist (e.g., BMS-189453) in DMSO.
-
Perform serial dilutions of the antagonist in culture medium.
-
Prepare a solution of ATRA in culture medium at a fixed concentration that gives a sub-maximal response (e.g., EC₈₀, typically around 10⁻⁷ M).[4]
-
Aspirate the medium from the cells and add the medium containing both the fixed concentration of ATRA and the varying concentrations of the antagonist. Include controls for basal activity (vehicle only) and maximal activation (ATRA only).
-
-
Incubation:
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.[4]
-
-
Luciferase Assay:
-
After incubation, aspirate the medium and lyse the cells using a suitable lysis buffer.
-
Measure luciferase activity using a luminometer according to the manufacturer's protocol.
-
Measure β-galactosidase activity from the same lysate for normalization.
-
-
Data Analysis:
-
Normalize the luciferase readings to the β-galactosidase readings for each well.
-
Plot the normalized relative light units (RLU) against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Cell Proliferation/Viability Assay (MTS-based)
This assay is used to determine the effect of RAR antagonists on the proliferation of cancer cell lines that are dependent on or sensitive to retinoid signaling.
Caption: Workflow for a Cell Proliferation Assay using MTS Reagent.
Protocol:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., MCF-7 breast cancer cells) in the appropriate growth medium.
-
Trypsinize and seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well).
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the BMS antagonist in culture medium from a DMSO stock. Ensure the final DMSO concentration is below 0.1%.
-
Remove the medium from the wells and replace it with the medium containing the antagonist dilutions or vehicle control.
-
-
Incubation:
-
Incubate the plate for 48-72 hours, or a duration appropriate for the cell line's doubling time.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
-
Incubate for 1-4 hours at 37°C, until a visible color change occurs.
-
Measure the absorbance at 490 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only).
-
Calculate the percentage of growth inhibition for each concentration relative to the vehicle-treated control wells.
-
Plot the percent inhibition against the logarithm of the antagonist concentration and determine the GI₅₀ (concentration for 50% inhibition of growth).
-
References
- 1. stemcell.com [stemcell.com]
- 2. Oral Administration of a Retinoic Acid Receptor Antagonist Reversibly Inhibits Spermatogenesis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Retinoic acid receptor antagonists for male contraception: current status† - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological Activity of Retinoic Acid Receptor Alpha-Selective Antagonists in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for developing retinoic acid receptor alpha-selective antagonists as novel agents for male contraception - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols: Preparation of BMS-189664 Hydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of BMS-189664 hydrochloride, a potent and selective inhibitor of α-thrombin. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of experimental results. This protocol includes information on the chemical properties of this compound, recommended solvents, and procedures for preparing stock solutions of various concentrations.
Introduction
This compound is a small molecule inhibitor that specifically targets α-thrombin, a key serine protease involved in the blood coagulation cascade. Due to its high potency and selectivity, BMS-189664 is a valuable tool in thrombosis research and the development of novel anticoagulant therapies. Accurate preparation of stock solutions is the first critical step in any experiment utilizing this compound. This document outlines the necessary procedures to ensure the integrity and stability of this compound solutions.
Chemical and Physical Properties
A clear understanding of the physicochemical properties of this compound is essential for its proper handling and use.
| Property | Value | Reference |
| Molecular Formula | C22H34N6O4S.ClH | [1][2] |
| Molecular Weight | 515.07 g/mol | [1][2] |
| CAS Number | 185252-36-2 | |
| Appearance | Crystalline solid | |
| Purity | ≥98% (recommended) |
Recommended Solvents and Solubility
The choice of solvent is critical for dissolving this compound and maintaining its stability. Based on the available data for structurally related compounds and general laboratory practice for similar small molecules, Dimethyl Sulfoxide (DMSO) is the recommended solvent.
| Solvent | Recommended Concentration | Notes |
| DMSO | ≥ 10 mM | For initial stock solution preparation. |
| Aqueous Buffers (e.g., PBS) | Dependent on experimental needs | Further dilution from DMSO stock is required. Ensure final DMSO concentration is compatible with the experimental system (typically ≤0.1%). |
Experimental Protocol: Preparation of a 10 mM Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM stock solution of this compound in DMSO.
Materials and Equipment:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), molecular biology grade
-
Calibrated analytical balance
-
1.5 mL or 2.0 mL microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses
Procedure:
-
Safety Precautions: Perform all steps in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE at all times.
-
Calculate the Required Mass:
-
Molecular Weight (MW) of this compound = 515.07 g/mol
-
Desired Concentration (C) = 10 mM = 0.01 mol/L
-
Desired Volume (V) = 1 mL = 0.001 L
-
Mass (m) = C x V x MW
-
Mass (m) = 0.01 mol/L x 0.001 L x 515.07 g/mol = 0.00515 g = 5.15 mg
-
-
Weighing the Compound:
-
Tare a clean, dry microcentrifuge tube on the analytical balance.
-
Carefully weigh 5.15 mg of this compound powder into the tared tube.
-
-
Dissolving the Compound:
-
Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the weighed compound.
-
Cap the tube securely.
-
Vortex the solution for 1-2 minutes until the solid is completely dissolved. Visually inspect the solution to ensure there are no visible particles. If necessary, gentle warming (e.g., in a 37°C water bath) or sonication can be used to aid dissolution.
-
-
Storage:
-
Label the tube clearly with the compound name, concentration, solvent, and date of preparation.
-
For short-term storage (1-2 weeks), store the stock solution at 4°C.
-
For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. Information on a related compound suggests that solutions can be stable for up to 1 month at -20°C and 6 months at -80°C.[3]
-
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a 10 mM stock solution of this compound.
Thrombin Signaling Pathway Inhibition by BMS-189664
BMS-189664 acts as a direct inhibitor of thrombin (Factor IIa). Thrombin plays a central role in hemostasis by converting fibrinogen to fibrin, leading to clot formation. It also activates platelets and other coagulation factors. By binding to the active site of thrombin, BMS-189664 blocks its enzymatic activity, thereby preventing downstream signaling events that lead to coagulation. The simplified pathway below illustrates the point of inhibition.
Caption: this compound directly inhibits thrombin, blocking fibrin clot formation.
Quality Control
To ensure the reliability of experimental data, it is recommended to periodically check the concentration and purity of the stock solution, especially if it has been stored for an extended period. This can be accomplished using techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry.
Safety and Handling
-
Personal Protective Equipment: Always wear a lab coat, safety glasses, and chemical-resistant gloves when handling this compound powder and its solutions.
-
Inhalation: Avoid inhaling the powder. Handle in a well-ventilated area or a chemical fume hood.
-
Skin and Eye Contact: In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes.
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations.
By following these application notes and protocols, researchers can confidently prepare and use this compound stock solutions, leading to more accurate and reproducible experimental outcomes.
References
Application of BMS-189664 Hydrochloride and Retinoic Acid Receptor (RAR) Antagonists in Coagulation Studies
For: Researchers, Scientists, and Drug Development Professionals
Subject: Methodologies and Protocols for Investigating Coagulation Pathways
Section 1: BMS-189664 Hydrochloride as a Direct Thrombin Inhibitor
It is critical to clarify that this compound is not a Retinoic Acid Receptor (RAR) antagonist. It is a potent, selective, and orally active reversible inhibitor of α-thrombin, a key serine protease in the coagulation cascade.[1][2] Its primary application in coagulation studies is as a direct anticoagulant, preventing the conversion of fibrinogen to fibrin and subsequent thrombus formation.[3]
Mechanism of Action
BMS-189664 exerts its anticoagulant effect by directly binding to the active site of α-thrombin. This action blocks thrombin's enzymatic activity, which includes cleaving fibrinogen, activating platelets, and activating coagulation factors V, VIII, and XI, thereby inhibiting the amplification of the coagulation cascade.[3]
References
Dosing Considerations for BMS-189664 Hydrochloride in Preclinical In Vivo Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-189664 hydrochloride is a potent, selective, and orally active reversible inhibitor of α-thrombin, a critical enzyme in the coagulation cascade. Its inhibitory action on thrombin makes it a compound of significant interest in the research of arterial and venous thrombosis. These application notes provide a comprehensive guide for the in vivo use of this compound, summarizing available dosing information, and offering detailed protocols for experimental thrombosis models.
Mechanism of Action
This compound exerts its anticoagulant effect by directly and reversibly binding to the active site of α-thrombin. This binding event precludes the interaction of thrombin with its substrates, most notably fibrinogen. By inhibiting the conversion of fibrinogen to fibrin, this compound effectively disrupts the final common pathway of the coagulation cascade, thereby preventing thrombus formation. Thrombin also plays a crucial role in platelet activation through the cleavage of Protease-Activated Receptors (PARs) on the platelet surface. By blocking thrombin, this compound also indirectly inhibits this pathway of platelet aggregation.
Thrombin Signaling Pathway in Platelet Activation
Caption: Mechanism of this compound action.
Quantitative Data Summary
The following tables provide a summary of the available quantitative data for this compound from preclinical in vivo studies.
Table 1: In Vivo Efficacy of this compound
| Animal Model | Thrombosis Model | Route of Administration | Dose | Observed Effect |
| Mouse | Thrombin-Induced Lethality | - | - | Efficacious at protecting mice |
| Cynomolgus Monkey | Arterial Thrombosis | Intravenous (IV) | 0.2 mg/kg | Inhibition of thrombosis |
| Cynomolgus Monkey | Venous Thrombosis | Intravenous Infusion | 9, 25, and 100 µg/kg/min for 1h | Inhibition of thrombosis |
Table 2: Pharmacokinetic Parameters of BMS-189664
| Animal Model | Parameter | Value |
| Dog | Oral Bioavailability | 15% |
| Cynomolgus Monkey | Oral Bioavailability | 17% |
Note: Detailed pharmacokinetic and toxicology data for this compound are not extensively available in the public domain. Researchers should conduct dose-ranging and tolerability studies for their specific animal models and experimental conditions.
Experimental Protocols
The following are representative protocols for in vivo thrombosis models. The specific details may require optimization based on the research objectives and institutional guidelines.
Vehicle Formulation (General Protocol)
-
For Intravenous (IV) Administration:
-
Dissolve this compound in a biocompatible solvent such as sterile saline (0.9% sodium chloride), phosphate-buffered saline (PBS), or a solution containing a low percentage of a solubilizing agent like DMSO (e.g., 5-10%) or PEG300 (e.g., 10-20%).
-
If a co-solvent system is used, ensure the final concentration of the organic solvent is well-tolerated by the animal model. For example, a common vehicle might be 10% DMSO, 40% PEG300, and 50% sterile water.
-
The solution should be clear and free of particulates. Sterile filter the final solution using a 0.22 µm syringe filter before administration.
-
-
For Oral Gavage:
-
This compound can be suspended in an aqueous vehicle such as 0.5% to 1% methylcellulose or carboxymethylcellulose (CMC) in sterile water.
-
Triturate the required amount of the compound with a small amount of the vehicle to form a paste.
-
Gradually add the remaining vehicle while mixing to achieve a homogenous suspension at the desired concentration.
-
Ensure the suspension is continuously stirred during dosing to maintain homogeneity.
-
Arterial Thrombosis Model in Cynomolgus Monkey
This model assesses the efficacy of this compound in preventing occlusive thrombus formation at a site of arterial injury.
Caption: Workflow for the arterial thrombosis model.
Methodology:
-
Animal Preparation: Anesthetize the cynomolgus monkey following an approved institutional protocol. Place catheters for drug administration and blood sampling.
-
Drug Administration: Administer a bolus IV dose of this compound (e.g., 0.2 mg/kg) or vehicle control.
-
Surgical Procedure: Surgically expose a common carotid artery.
-
Thrombosis Induction: Place an electromagnetic or Doppler flow probe to monitor blood flow. Induce endothelial injury, for example, by applying a controlled electrical current to the vessel wall.
-
Monitoring and Endpoint: Continuously monitor blood flow until complete occlusion occurs or for a predetermined period. The primary endpoint is the time to occlusion. Secondary endpoints can include the weight of the thrombus upon excision.
Venous Thrombosis Model in Cynomolgus Monkey
This model evaluates the efficacy of this compound in a low-flow venous system.
Caption: Workflow for the venous thrombosis model.
Methodology:
-
Animal Preparation: Anesthetize the cynomolgus monkey as per approved protocols.
-
Drug Administration: Initiate a continuous intravenous infusion of this compound (e.g., 9, 25, or 100 µg/kg/min) or vehicle.
-
Surgical Procedure: Isolate a segment of a femoral vein.
-
Thrombosis Induction: Induce venous stasis by ligating the isolated venous segment. A pro-thrombotic stimulus, such as the injection of a small amount of thromboplastin into the ligated segment, can also be used.
-
Endpoint: After a defined period of stasis, the ligated segment is excised, and the formed thrombus is isolated and weighed.
Safety and Toxicology Considerations
Currently, there is limited publicly available information on the formal safety and toxicology profile of this compound. As with any anticoagulant, the primary safety concern is the potential for increased bleeding.
Recommendations:
-
Dose-Range Finding Studies: It is imperative to conduct preliminary dose-range finding studies in the chosen animal model to establish a therapeutic window and identify the maximum tolerated dose (MTD).
-
Monitoring for Bleeding: Closely monitor animals for any signs of bleeding, such as hematomas at injection sites, changes in mucous membrane color, or altered activity levels.
-
Coagulation Parameter Monitoring: Monitor relevant coagulation parameters such as activated partial thromboplastin time (aPTT) and prothrombin time (PT) to assess the pharmacodynamic effect of the compound and its correlation with efficacy and potential bleeding risk.
Conclusion
This compound is a valuable tool for in vivo research in the field of thrombosis. The provided dosing information and experimental protocols offer a foundation for researchers to design and execute robust preclinical studies. Careful consideration of vehicle formulation, dose selection, and safety monitoring are essential for obtaining reliable and reproducible data. Further research is warranted to fully characterize the pharmacokinetic and toxicological profile of this compound.
Safe Handling and Storage of BMS-189664 Hydrochloride: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed procedures for the safe handling and storage of BMS-189664 hydrochloride, a potent and selective reversible inhibitor of α-thrombin. The following protocols and notes are compiled from general safety data for hydrochloride salts and specific chemical properties of the compound. A specific Safety Data Sheet (SDS) for this compound is not publicly available; therefore, these guidelines are based on best laboratory practices for handling similar chemical entities.
Compound Information
| Property | Value |
| Chemical Name | L-Prolinamide, N-(methylsulfonyl)-D-phenylalanyl-N-((1-(aminoiminomethyl)-4-piperidinyl)methyl)-, monohydrochloride |
| Molecular Formula | C₂₂H₃₄N₆O₄S·HCl[1] |
| Molecular Weight | 515.07 g/mol [1] |
| Physical Appearance | Solid powder (assumed) |
| Solubility | Information not available. General practice suggests using common laboratory solvents like DMSO, ethanol, or water. Solubility tests are recommended. |
Hazard Identification and Precautionary Measures
As a hydrochloride salt of a bioactive small molecule, this compound should be handled with care. The potential hazards are not fully characterized, but general precautions for handling chemical compounds should be strictly followed.
Potential Hazards:
-
May be harmful if swallowed, inhaled, or in contact with skin.
-
May cause eye, skin, and respiratory tract irritation.
-
The toxicological properties have not been thoroughly investigated.
Precautionary Statements:
-
P260: Do not breathe dust/fume/gas/mist/vapors/spray.[2]
-
P264: Wash skin thoroughly after handling.[2]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[2]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[2]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Personal Protective Equipment (PPE)
The following personal protective equipment should be worn at all times when handling this compound:
| Equipment | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) inspected prior to use.[3] |
| Eye Protection | Safety glasses with side-shields or goggles.[3] |
| Lab Coat | Standard laboratory coat. |
| Respiratory Protection | Use a NIOSH-approved respirator or a fume hood to avoid inhalation of dust.[4] |
Experimental Protocols
Weighing and Aliquoting
-
Perform all weighing and aliquoting procedures within a certified chemical fume hood to minimize inhalation exposure.
-
Use an analytical balance with a draft shield.
-
Handle the solid compound with a clean spatula.
-
Transfer the desired amount of this compound into a pre-labeled, tared vial.
-
Close the container tightly immediately after use.
-
Clean the balance and surrounding area with a damp cloth to remove any residual powder. Dispose of the cloth as chemical waste.
Preparation of Stock Solutions
-
Under a fume hood, add the desired solvent to the vial containing the pre-weighed this compound.
-
Cap the vial securely and vortex or sonicate until the compound is completely dissolved. Gentle heating may be applied if necessary, but stability at elevated temperatures is unknown.
-
For long-term storage, it is recommended to prepare concentrated stock solutions and store them in small aliquots to avoid repeated freeze-thaw cycles.
Spillage and Waste Disposal
Spillage:
-
In case of a small spill, carefully sweep up the solid material, trying not to generate dust.[3]
-
Place the collected material in a sealed container for chemical waste disposal.[3]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
Waste Disposal:
-
Dispose of all waste materials, including empty containers and contaminated PPE, in accordance with local, state, and federal regulations for chemical waste.[4]
-
Do not dispose of the compound down the drain.
Storage Procedures
Proper storage is crucial to maintain the integrity and stability of this compound.
| Condition | Recommendation |
| Temperature | Store at room temperature for the solid compound, as suggested by some suppliers for continental US shipments.[5] For stock solutions, store at -20°C for short-term (1 month) and -80°C for long-term (6 months) storage, keeping the solutions sealed and protected from moisture. |
| Light | Store in a dark place or use amber-colored vials to protect from light, as light sensitivity is unknown. |
| Moisture | Keep the container tightly closed in a dry and well-ventilated place to prevent hydration, as hydrochloride salts can be hygroscopic.[3][4] |
| Incompatibilities | Avoid storage with strong oxidizing agents.[6] |
Diagrams
Caption: Safe Handling and Storage Workflow for this compound.
References
Application Notes and Protocols for the Use of BMS-189664 Hydrochloride in Enzymatic Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-189664 hydrochloride is a potent and selective synthetic inhibitor of α-thrombin, a key serine protease in the coagulation cascade.[1] By directly binding to the active site of thrombin, this compound effectively blocks the conversion of fibrinogen to fibrin, a critical step in the formation of blood clots. Its inhibitory activity makes it a valuable tool for in vitro studies of thrombosis and hemostasis. These application notes provide a detailed guide for utilizing this compound in enzymatic assays to determine its inhibitory potency against α-thrombin.
Mechanism of Action: Inhibition of the Coagulation Cascade
The coagulation cascade is a series of enzymatic reactions that culminates in the formation of a stable fibrin clot. Thrombin (Factor IIa) is a pivotal enzyme in this process, responsible for cleaving fibrinogen to fibrin monomers, which then polymerize to form the clot. This compound exerts its anticoagulant effect by directly and reversibly inhibiting the enzymatic activity of thrombin.
Quantitative Data Summary
The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). This value represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%.
| Compound | Target Enzyme | IC50 (µM) | Assay Type |
| This compound | α-Thrombin | 0.046 | Chromogenic Enzymatic Assay |
Table 1: Inhibitory Potency of this compound against α-Thrombin.[1]
Experimental Protocols
This section provides a detailed protocol for determining the IC50 value of this compound in a chromogenic thrombin inhibition assay.
Materials and Reagents
-
This compound: (Molecular Weight: 515.07 g/mol )
-
Human α-Thrombin: (e.g., from human plasma)
-
Chromogenic Thrombin Substrate: (e.g., S-2238™, H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline dihydrochloride)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.4 at 37°C
-
Solvent for Inhibitor: Dimethyl sulfoxide (DMSO)
-
96-well microplate: Clear, flat-bottom
-
Microplate reader: Capable of measuring absorbance at 405 nm
-
Incubator: Set to 37°C
-
Pipettes and tips
Preparation of Solutions
a. This compound Stock Solution (10 mM):
-
Weigh out an appropriate amount of this compound.
-
Dissolve in 100% DMSO to a final concentration of 10 mM.
-
Store the stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.
b. Working Solutions of this compound:
-
Perform a serial dilution of the 10 mM stock solution in Assay Buffer to obtain a range of concentrations (e.g., 100 µM, 10 µM, 1 µM, 0.1 µM, 0.01 µM, 0.001 µM).
-
Ensure the final DMSO concentration in all wells is consistent and does not exceed 1% (v/v) to avoid solvent effects on enzyme activity.
c. Human α-Thrombin Solution:
-
Reconstitute lyophilized human α-thrombin in Assay Buffer to a stock concentration (e.g., 1 U/mL).
-
For the assay, dilute the stock solution with Assay Buffer to a final working concentration of approximately 0.5-1.0 nkat/mL. The optimal concentration should be determined empirically to yield a linear reaction rate over the desired time course.
d. Chromogenic Substrate Solution (S-2238™):
-
Prepare a stock solution of S-2238™ in sterile water (e.g., 1-2 mM).
-
For the assay, dilute the stock solution with Assay Buffer to a final working concentration of approximately 0.1-0.4 mM. The optimal concentration should be at or below the Michaelis-Menten constant (Km) of the substrate for thrombin to ensure sensitivity to competitive inhibition.
Enzymatic Assay Workflow
Assay Procedure (96-well plate format)
-
Plate Layout: Design the plate layout to include wells for blank (no enzyme), positive control (enzyme, no inhibitor), and a range of inhibitor concentrations.
-
Reagent Addition:
-
Add 50 µL of Assay Buffer to all wells.
-
Add 10 µL of the different this compound working solutions to the respective inhibitor wells. For the positive control well, add 10 µL of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.
-
Add 20 µL of the diluted human α-thrombin solution to all wells except the blank wells. Add 20 µL of Assay Buffer to the blank wells.
-
-
Pre-incubation: Mix the plate gently and pre-incubate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 20 µL of the chromogenic substrate (S-2238™) solution to all wells to initiate the reaction. The final reaction volume will be 100 µL.
-
Kinetic Measurement: Immediately place the microplate in a plate reader pre-heated to 37°C. Measure the absorbance at 405 nm every minute for 15-30 minutes.
Data Analysis
-
Calculate Reaction Velocity (Rate): For each well, determine the rate of the reaction (V) by calculating the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Calculate Percent Inhibition: Use the following formula to calculate the percentage of thrombin inhibition for each concentration of this compound:
% Inhibition = [1 - (V_inhibitor / V_control)] * 100
Where:
-
V_inhibitor is the reaction rate in the presence of the inhibitor.
-
V_control is the reaction rate of the positive control (no inhibitor).
-
-
Determine IC50 Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism, SigmaPlot).
-
The IC50 value is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.
-
Conclusion
This guide provides a comprehensive framework for the use of this compound in enzymatic assays to characterize its inhibitory activity against α-thrombin. Adherence to this detailed protocol will enable researchers to obtain reliable and reproducible data on the potency of this inhibitor, facilitating further investigations into its potential therapeutic applications in thrombotic disorders.
References
BMS-189664 Hydrochloride: Application Notes and Protocols for Studying Protease-Activated Receptors
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-189664 hydrochloride is a potent, selective, and orally active reversible inhibitor of α-thrombin.[1][2] Thrombin is a serine protease that plays a central role in hemostasis and thrombosis, primarily through the cleavage of fibrinogen to fibrin.[3] Beyond its role in coagulation, thrombin is a key physiological activator of a class of G protein-coupled receptors known as Protease-Activated Receptors (PARs), specifically PAR1, PAR3, and PAR4. The activation of these receptors by thrombin initiates a variety of cellular signaling pathways that are implicated in numerous physiological and pathological processes, including platelet activation, inflammation, cell proliferation, and tissue repair.
The primary utility of this compound in the study of PARs lies in its ability to selectively inhibit their activation by endogenous or exogenous thrombin. This allows researchers to dissect the specific roles of thrombin-mediated PAR signaling in complex biological systems, both in vitro and in vivo. By inhibiting thrombin, this compound serves as a critical tool to differentiate thrombin-dependent PAR activation from activation by other proteases or synthetic peptide agonists.
Physicochemical and Pharmacokinetic Properties
| Property | Value | Reference |
| Chemical Name | N-(methylsulfonyl)-D-phenylalanyl-N-[(1-(aminoiminomethyl)-4-piperidinyl)methyl]-L-prolinamide, monohydrochloride | [3] |
| Molecular Formula | C₂₂H₃₅ClN₆O₄S | [3] |
| Molecular Weight | 515.07 g/mol | [3] |
| Physical State | Solid | |
| Solubility | Soluble in water and DMSO | |
| Storage | Store at -20°C for long-term storage. Stock solutions can be stored at -80°C. |
Quantitative Data: Potency and Selectivity
This compound is a highly potent inhibitor of human α-thrombin. While comprehensive public data on its selectivity against a wide panel of serine proteases is limited, its development as a therapeutic antithrombotic agent underscores its high selectivity for thrombin.
| Target | IC₅₀ | Species | Assay Conditions | Reference |
| α-Thrombin | 0.046 µM | Human | In vitro enzyme assay | [1][2] |
Note: Researchers should perform their own selectivity profiling against proteases relevant to their specific experimental system to ensure the specificity of their findings.
Application Notes
This compound is a valuable tool for a range of applications aimed at understanding the role of thrombin-mediated PAR signaling.
Investigating PAR-Dependent Platelet Aggregation
Platelet activation and aggregation are critical events in hemostasis and thrombosis, and thrombin is the most potent activator of platelets, acting through PAR1 and PAR4. This compound can be used to block thrombin-induced platelet aggregation, allowing for the study of thrombin-independent pathways of platelet activation.
Elucidating PAR-Mediated Intracellular Calcium Mobilization
Activation of PARs by thrombin leads to the coupling of Gαq, which in turn activates phospholipase C (PLC) and leads to an increase in intracellular calcium ([Ca²⁺]i). This compound can be used to confirm that an observed calcium response in a cellular system is indeed mediated by thrombin's enzymatic activity on PARs.
Studying PAR Signaling in Cell-Based Assays
Thrombin-activated PARs can trigger a multitude of downstream signaling cascades, including the activation of MAP kinases, Rho/ROCK pathways, and transcriptional changes. By using this compound, researchers can specifically block the thrombin-initiated signaling events to study the involvement of PARs in various cellular processes like inflammation, cell proliferation, and migration.
In Vivo Models of PAR-Related Pathologies
Given its oral bioavailability and in vivo efficacy in thrombosis models, BMS-189664 can be utilized in animal models to investigate the role of thrombin-mediated PAR activation in various diseases, such as thrombosis, vascular inflammation, and fibrosis.[2][4]
Experimental Protocols
Protocol 1: Inhibition of Thrombin-Induced Platelet Aggregation
This protocol describes how to use this compound to inhibit thrombin-induced platelet aggregation in human platelet-rich plasma (PRP) using light transmission aggregometry (LTA).
Materials:
-
Freshly drawn human whole blood anticoagulated with 3.2% sodium citrate.
-
This compound
-
Human α-thrombin
-
Phosphate-buffered saline (PBS)
-
Platelet-poor plasma (PPP)
-
Light Transmission Aggregometer
-
Aggregometer cuvettes with stir bars
-
Centrifuge
Procedure:
-
Preparation of Platelet-Rich Plasma (PRP) and Platelet-Poor Plasma (PPP): a. Centrifuge whole blood at 200 x g for 15 minutes at room temperature with the brake off. b. Carefully collect the upper PRP layer. c. Centrifuge the remaining blood at 2000 x g for 20 minutes to obtain PPP. d. Adjust the platelet count in the PRP to approximately 2.5 x 10⁸ platelets/mL using PPP.
-
Preparation of Reagents: a. Prepare a stock solution of this compound in DMSO or water. Further dilute in PBS to the desired working concentrations. b. Reconstitute human α-thrombin in PBS to a stock concentration of 10 U/mL. Further dilute to a working concentration that induces submaximal aggregation (typically 0.1-0.5 U/mL, to be determined empirically).
-
Aggregation Assay: a. Pipette 450 µL of PRP into an aggregometer cuvette containing a stir bar. b. Add 50 µL of this compound at various concentrations (or vehicle control) and incubate for 5 minutes at 37°C with stirring. c. Set the baseline (0% aggregation) with the PRP sample and the 100% aggregation with PPP. d. Add 5 µL of the thrombin working solution to initiate aggregation. e. Record the change in light transmission for 5-10 minutes.
-
Data Analysis: a. Determine the maximum percentage of aggregation for each condition. b. Plot the percentage of inhibition of aggregation against the concentration of this compound to determine the IC₅₀ value.
Protocol 2: Measurement of Thrombin-Induced Intracellular Calcium Mobilization
This protocol details the use of this compound to study thrombin-mediated PAR activation by measuring changes in intracellular calcium using a fluorescent calcium indicator.
Materials:
-
Adherent cells expressing PAR1 and/or PAR4 (e.g., HEK293 cells, endothelial cells, or fibroblasts)
-
Cell culture medium
-
Fura-2 AM or Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
This compound
-
Human α-thrombin
-
96-well black-walled, clear-bottom microplate
-
Fluorescence plate reader with automated injection capabilities or fluorescence microscope
Procedure:
-
Cell Culture: a. Seed cells in a 96-well black-walled, clear-bottom microplate and grow to 80-90% confluency.
-
Loading with Calcium Indicator: a. Prepare a loading buffer containing Fura-2 AM (2-5 µM) or Fluo-4 AM (1-2 µM) and Pluronic F-127 (0.02%) in HBSS. b. Wash the cells once with HBSS. c. Add 100 µL of loading buffer to each well and incubate for 45-60 minutes at 37°C in the dark. d. Wash the cells twice with HBSS to remove excess dye. e. Add 100 µL of HBSS to each well.
-
Inhibition and Stimulation: a. Prepare a 2X working solution of this compound in HBSS. b. Add 100 µL of the 2X this compound solution (or vehicle control) to the appropriate wells and incubate for 15-30 minutes at room temperature. c. Prepare a 5X working solution of human α-thrombin in HBSS.
-
Measurement of Calcium Response: a. Place the plate in the fluorescence plate reader and set the appropriate excitation and emission wavelengths (e.g., Ex/Em = 485/525 nm for Fluo-4). b. Record a baseline fluorescence for 10-20 seconds. c. Use the automated injector to add 50 µL of the 5X thrombin solution to each well. d. Continue recording the fluorescence for 2-5 minutes to capture the calcium transient.
-
Data Analysis: a. The change in fluorescence (ΔF) is typically expressed as the ratio of the peak fluorescence intensity after stimulation to the baseline fluorescence (F/F₀). b. Compare the calcium response in the presence and absence of this compound to determine the extent of inhibition.
Visualizations
Caption: Thrombin-mediated PAR1 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the platelet aggregation assay using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Molecular design and structure--activity relationships leading to the potent, selective, and orally active thrombin active site inhibitor BMS-189664 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to optimize the working concentration of BMS-189664 hydrochloride
Welcome to the technical support center for BMS-189664 hydrochloride. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this potent and selective α-thrombin inhibitor in their experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, selective, and orally active reversible inhibitor of α-thrombin.[1][2][3] It directly targets the active site of thrombin, a key serine protease in the coagulation cascade. By inhibiting thrombin, this compound effectively blocks the conversion of fibrinogen to fibrin, which is a critical step in blood clot formation. This makes it a valuable tool for research in arterial and venous thrombosis.
Q2: What is the reported IC50 value for this compound?
A2: The half-maximal inhibitory concentration (IC50) of this compound for α-thrombin is approximately 0.046 μM.[1][2][3] This value serves as a good starting point for determining the optimal working concentration in your specific assay.
Q3: How should I prepare a stock solution of this compound?
A3: For optimal results, it is recommended to prepare fresh solutions for each experiment. The solubility of this compound may vary depending on the solvent. For in vitro assays, Dimethyl Sulfoxide (DMSO) is a common solvent for creating a high-concentration stock solution. For in vivo studies, specific formulation methods involving co-solvents like PEG300 and Tween 80 may be necessary. Always refer to the manufacturer's instructions for the specific lot you are using.
Q4: What is a good starting concentration range for my in vitro experiments?
A4: A common starting point for in vitro experiments is to test a concentration range centered around the IC50 value. A 10-fold dilution series is often effective for initial range-finding experiments. For this compound, you could start with a range from 0.001 µM to 10 µM to determine the optimal concentration for your specific cell line or assay conditions.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| No or low inhibitory activity observed. | Incorrect concentration: The working concentration may be too low. | Perform a dose-response experiment to determine the optimal concentration. Start with a broad range around the known IC50 (0.046 μM). |
| Compound degradation: this compound may have degraded due to improper storage or handling. | Prepare fresh stock solutions and store them according to the manufacturer's recommendations, typically at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| Assay conditions: The pH, temperature, or buffer composition of your assay may not be optimal for the inhibitor's activity. | Ensure your assay buffer has a physiological pH and that the incubation temperature is suitable for the enzyme's activity. | |
| High background or non-specific effects. | High concentration: The working concentration may be too high, leading to off-target effects. | Lower the concentration of this compound and perform a dose-response curve to find a concentration that is both effective and specific. |
| Solvent effects: The solvent (e.g., DMSO) used to dissolve the compound may be affecting the cells or the assay at the concentration used. | Ensure the final concentration of the solvent in your assay is low (typically <0.1% for DMSO) and include a vehicle control in your experimental setup. | |
| Inconsistent results between experiments. | Variability in compound preparation: Inconsistent preparation of stock and working solutions. | Standardize your protocol for preparing solutions. Use calibrated pipettes and ensure the compound is fully dissolved. |
| Cell passage number: If using cell-based assays, high passage numbers can lead to phenotypic changes and altered responses. | Use cells with a consistent and low passage number for all experiments. | |
| Reagent variability: Differences in lots of reagents, such as thrombin or substrates. | Qualify new lots of critical reagents before use in your experiments. |
Experimental Protocols and Methodologies
In Vitro Thrombin Inhibition Assay
This protocol provides a general framework for determining the IC50 of this compound.
Materials:
-
Human α-thrombin
-
Chromogenic or fluorogenic thrombin substrate (e.g., S-2238)
-
This compound
-
Assay buffer (e.g., Tris-HCl buffer at physiological pH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of this compound in the assay buffer.
-
In a 96-well microplate, add a fixed concentration of human α-thrombin to each well.
-
Add the different concentrations of this compound to the wells containing thrombin. Include a control group with no inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a predetermined amount of time to allow the inhibitor to bind to the enzyme.
-
Add the thrombin substrate to all wells to initiate the reaction.
-
Monitor the absorbance or fluorescence over time using a microplate reader.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the percentage of thrombin inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Quantitative Data Summary
| Parameter | Value | Reference |
| Target | α-thrombin | [1][2][3] |
| IC50 | 0.046 μM | [1][2][3] |
| Activity | Reversible inhibitor | [1][3] |
| Application | Arterial and venous thrombosis research | [1][3] |
Visualizations
Signaling Pathway
References
Identifying and mitigating off-target effects of BMS-189664 hydrochloride
Disclaimer: This document provides a generalized framework for identifying and mitigating potential off-target effects of BMS-189664 hydrochloride, a potent and selective α-thrombin inhibitor. The information provided is based on established methodologies for characterizing small molecule inhibitors. Researchers should adapt these principles to their specific experimental contexts and validate all findings rigorously.
Frequently Asked Questions (FAQs)
Q1: What is the known primary target of this compound?
A1: The primary target of this compound is α-thrombin, a key serine protease in the coagulation cascade. It is a potent, selective, and reversible inhibitor with a reported IC50 of 0.046 μM.
Q2: What are off-target effects and why are they a concern for a "selective" inhibitor like this compound?
A2: Off-target effects occur when a compound binds to and modulates the activity of proteins other than its intended target. Even highly selective inhibitors can exhibit off-target effects, particularly at concentrations significantly higher than their IC50 for the primary target. These unintended interactions can lead to misinterpretation of experimental results, unexpected cellular phenotypes, and potential toxicity.
Q3: My cells are showing a phenotype that is inconsistent with thrombin inhibition after treatment with this compound. What could be the cause?
A3: An unexpected phenotype could be due to several factors:
-
Off-target effects: The compound may be interacting with other proteins in the cell, leading to the observed phenotype.
-
Pathway cross-talk: Inhibition of thrombin signaling could lead to compensatory or feedback effects in other pathways.
-
Compound degradation or instability: Ensure the compound is properly stored and handled to maintain its integrity.
-
Cell culture artifacts: The observed phenotype may be specific to the cell line or culture conditions.
Q4: How can I begin to investigate potential off-target effects of this compound in my experimental system?
A4: A multi-pronged approach is recommended:
-
Dose-response analysis: Determine if the unexpected phenotype is observed at concentrations close to the IC50 for thrombin inhibition or only at much higher concentrations.
-
Use of a structurally unrelated inhibitor: Compare the phenotype observed with this compound to that of another potent and selective thrombin inhibitor with a different chemical scaffold. If the phenotype is consistent, it is more likely to be an on-target effect.
-
Target engagement assays: Confirm that this compound is engaging with thrombin in your cells at the concentrations used.
-
Off-target screening: Employ unbiased screening methods to identify potential off-target proteins.
Q5: Can off-target effects ever be beneficial?
A5: Yes, in some instances, off-target activities can contribute to a compound's therapeutic efficacy, a concept known as polypharmacology. However, in a research setting, it is crucial to deconvolute on-target from off-target effects to accurately understand the biological mechanism under investigation.
Troubleshooting Guides
| Issue | Potential Cause | Troubleshooting & Mitigation Strategies |
| Unexpected Cell Toxicity at Low Concentrations | Potent off-target effects on essential cellular proteins. | 1. Titrate the inhibitor concentration: Determine the lowest effective concentration that inhibits thrombin without causing excessive toxicity. 2. Perform apoptosis assays: Use methods like Annexin V staining or caspase-3 cleavage analysis to confirm if cell death is apoptotic. 3. Consult off-target databases (if available) or perform broad-spectrum screening: Check for known interactions with pro-survival proteins. |
| Inconsistent Results Between Experiments | Biological variability in cell lines, compound degradation, or inconsistent experimental conditions. | 1. Use low-passage, authenticated cell lines. 2. Prepare fresh stock and working solutions of this compound for each experiment. 3. Standardize all experimental parameters, including cell density, treatment duration, and media composition. |
| Phenotype Does Not Match Genetic Knockdown of Thrombin | The phenotype is likely due to an off-target effect or compensation mechanisms not present in the genetic model. | 1. Validate with a structurally unrelated thrombin inhibitor. 2. Perform a proteomic or transcriptomic analysis to identify pathways affected by this compound but not by thrombin knockdown. 3. Consider the kinetics of inhibition: A small molecule inhibitor may have different temporal effects than a stable genetic knockdown. |
| No Effect Observed at Expected Efficacious Concentrations | Poor cell permeability, rapid metabolism of the compound, or inactive compound. | 1. Verify cell permeability using cellular thermal shift assays (CETSA) or by measuring intracellular compound concentration. 2. Check the identity and purity of the compound via analytical chemistry techniques. 3. Ensure the compound is properly solubilized and stable in your culture media. |
Data Presentation: Illustrative Tables
The following are template tables that researchers can use to structure their data when investigating the off-target effects of this compound.
Table 1: Example Kinase Selectivity Profile for this compound
| Kinase Target | Percent Inhibition at 1 µM | IC50 (nM) |
| Thrombin (F2) | 98% | 46 |
| Hypothetical Off-Target Kinase A | 75% | 850 |
| Hypothetical Off-Target Kinase B | 20% | >10,000 |
| ... | ... | ... |
Table 2: Example Proteomics Data Summary of Potential Off-Target Interactions
| Protein ID | Protein Name | Fold Change (Treated vs. Control) | p-value | Putative Function |
| P00734 | Thrombin | - | - | On-target |
| Q9Y243 | Hypothetical Off-Target 1 | 2.5 | 0.001 | Signal Transduction |
| P12345 | Hypothetical Off-Target 2 | -1.8 | 0.005 | Metabolism |
| ... | ... | ... | ... | ... |
Experimental Protocols
1. Kinome-wide Selectivity Profiling
-
Objective: To assess the selectivity of this compound against a broad panel of human kinases.
-
Methodology:
-
Utilize a commercial kinase screening service (e.g., Eurofins DiscoverX, Promega).
-
Provide the service with a sample of this compound at a specified concentration (typically 1 µM for initial screening).
-
The compound is tested for its ability to inhibit the activity of a large panel of purified kinases (e.g., >400 kinases).
-
Primary screen results are reported as percent inhibition.
-
For any significant "hits" (e.g., >50% inhibition), perform follow-up dose-response experiments to determine the IC50 value.
-
2. Affinity-Based Chemical Proteomics for Target Identification
-
Objective: To identify the direct binding partners of this compound in a cellular context.
-
Methodology:
-
Synthesize a chemical probe version of this compound by attaching a linker with a reactive group (e.g., photo-affinity label) and a reporter tag (e.g., biotin).
-
Treat live cells or cell lysates with the probe.
-
For photo-affinity probes, expose the cells/lysate to UV light to covalently crosslink the probe to its binding partners.
-
Lyse the cells (if treated live) and enrich the probe-bound proteins using streptavidin beads.
-
Elute the bound proteins from the beads.
-
Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Perform a competition experiment by co-incubating the probe with an excess of the parent this compound to distinguish specific from non-specific binders.
-
3. Cellular Thermal Shift Assay (CETSA)
-
Objective: To validate target engagement of this compound with its primary target and potential off-targets in intact cells.
-
Methodology:
-
Treat cells with this compound or a vehicle control.
-
Aliquot the cell suspension into several tubes.
-
Heat the aliquots to a range of different temperatures for a fixed time (e.g., 3 minutes).
-
Cool the samples and lyse the cells to separate soluble from precipitated proteins by centrifugation.
-
Analyze the soluble fraction by Western blotting for the target protein(s) of interest.
-
Binding of the compound will stabilize the protein, leading to a higher melting temperature (i.e., more soluble protein at higher temperatures) compared to the vehicle control.
-
Visualizations
Caption: On-target pathway showing BMS-189664 HCl inhibiting α-thrombin.
Improving the stability of BMS-189664 hydrochloride in experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of BMS-189664 hydrochloride in experimental settings. The information is presented in a question-and-answer format to directly address common issues.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Solid this compound has changed color (e.g., to yellow or brown). | Exposure to light (photodegradation), elevated temperatures, or oxidation. | Discard the discolored compound as its purity may be compromised. Always store the solid compound in a tightly sealed, opaque container, protected from light, and at the recommended temperature. For long-term storage, consider storing under an inert atmosphere (e.g., argon or nitrogen). |
| Precipitation or cloudiness observed in a prepared stock solution (e.g., in DMSO). | The solubility limit may have been exceeded. The solvent may have absorbed water, reducing solubility. The compound may be degrading in the solution. | Ensure the solvent is anhydrous and of high purity. Gentle warming or sonication may help dissolve the compound. However, if precipitation persists or occurs after storage, it is best to prepare a fresh solution. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. |
| Inconsistent or non-reproducible results in biological assays. | Degradation of this compound in the aqueous assay buffer. Variability in the preparation of solutions. | Prepare fresh working solutions from a recently prepared stock solution for each experiment. If the experiment duration is long, assess the stability of the compound in the assay buffer under the experimental conditions (e.g., temperature, pH). Consider using a slightly acidic buffer if compatible with the assay, as hydrochloride salts can be more stable at a lower pH. |
| Loss of compound potency over time in stored aqueous solutions. | Hydrolysis or pH-dependent degradation. | Aqueous solutions are generally less stable than organic stock solutions. It is highly recommended to prepare aqueous solutions fresh for each experiment. If storage is unavoidable, conduct a preliminary stability study to determine the acceptable storage duration and conditions (e.g., 2-8°C, protected from light). The optimal pH for the stability of similar hydrochloride salts in aqueous solutions is often in the range of 4.5-5.5. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: Solid this compound should be stored in a cool, dry, and dark place. For short-term storage, room temperature in a tightly sealed, opaque container is often acceptable. For long-term storage, it is recommended to store the compound at -20°C or -80°C, protected from moisture and light. To prevent exposure to atmospheric moisture, consider storing it in a desiccator.
Q2: What is the recommended solvent for preparing stock solutions of this compound?
A2: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of many organic molecules, including those similar to BMS-189664. Ensure the DMSO is of high purity and anhydrous to maximize solubility and stability. For in vivo experiments, co-solvents such as PEG300, Tween-80, and saline may be used, but these solutions should be prepared fresh.
Q3: How can I minimize the degradation of this compound in my experiments?
A3: To minimize degradation, always use freshly prepared solutions. Protect solutions from light by using amber vials or covering containers with aluminum foil. Avoid high temperatures and extreme pH conditions in your experimental buffers unless required by the protocol. If possible, deoxygenate aqueous buffers to minimize oxidative degradation.
Q4: What are the likely degradation pathways for this compound?
A4: While specific degradation pathways for this compound are not extensively published, similar complex organic molecules and hydrochloride salts are susceptible to:
-
Hydrolysis: Cleavage of amide or other labile bonds in the presence of water, which can be catalyzed by acidic or basic conditions.
-
Oxidation: Degradation in the presence of oxygen, which can be accelerated by light or trace metal ions.
-
Photodegradation: Degradation upon exposure to UV or visible light.
Q5: How can I check the purity of my this compound sample if I suspect degradation?
A5: The purity of your sample can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) with a UV detector. A comparison of the chromatogram of a potentially degraded sample with a fresh, high-purity standard will reveal the presence of degradation products (as additional peaks) and a decrease in the area of the main peak corresponding to the intact compound.
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare stable stock and working solutions of this compound.
Materials:
-
This compound solid
-
Anhydrous, high-purity DMSO
-
Sterile, light-protecting microcentrifuge tubes or vials
-
Calibrated pipettes and sterile tips
-
Vortex mixer and/or sonicator
Methodology:
-
Allow the solid this compound to equilibrate to room temperature before opening the container to prevent condensation of atmospheric moisture.
-
Weigh the required amount of the solid in a sterile, chemically resistant container.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Facilitate dissolution by vortexing. If necessary, brief sonication in a water bath can be used. Ensure the solution is clear and free of particulates.
-
Aliquot the stock solution into smaller volumes in light-protecting tubes for single-use to avoid repeated freeze-thaw cycles.
-
Store the stock solution aliquots at -20°C or -80°C.
-
For preparing working solutions, thaw a single aliquot of the stock solution and dilute it to the final desired concentration in the appropriate pre-warmed assay buffer immediately before use.
Protocol 2: Forced Degradation Study for Stability Assessment
Objective: To evaluate the stability of this compound under various stress conditions to understand its degradation profile.
Materials:
-
This compound
-
HPLC-grade methanol, acetonitrile, and water
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector
-
pH meter
-
Temperature-controlled oven and water bath
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent, such as a methanol/water mixture.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C in an oven for 48 hours. Dissolve in the solvent before analysis.
-
Photodegradation: Expose the stock solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analyze all stressed samples, along with an unstressed control sample, by a validated stability-indicating HPLC method.
-
Monitor for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent compound.
-
Data Presentation:
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation (Hypothetical) | Number of Degradation Products (Hypothetical) |
| Acid Hydrolysis | 0.1 M HCl | 24 hours | 60°C | 15% | 2 |
| Base Hydrolysis | 0.1 M NaOH | 24 hours | 60°C | 25% | 3 |
| Oxidation | 3% H₂O₂ | 24 hours | Room Temp | 10% | 1 |
| Thermal (Solid) | N/A | 48 hours | 80°C | 5% | 1 |
| Photodegradation | 1.2 million lux hours | As required | Ambient | 20% | 2 |
Visualizations
Caption: Mechanism of action of this compound in the thrombin signaling pathway.
Caption: Troubleshooting workflow for stability issues with this compound.
Common challenges in BMS-189664 hydrochloride-based experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BMS-189664 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally active reversible inhibitor of α-thrombin, a key serine protease in the coagulation cascade.[1] Its primary mechanism of action is the direct inhibition of thrombin, which in turn blocks the conversion of fibrinogen to fibrin, a critical step in blood clot formation. This makes it a subject of interest in research on arterial and venous thrombosis.
Q2: What are the key physicochemical properties of this compound?
| Property | Value | Reference |
| Molecular Formula | C₂₂H₃₄N₆O₄S·HCl | [2] |
| Molecular Weight | 515.07 g/mol | [2] |
| IC₅₀ (α-thrombin) | 0.046 µM | [1] |
Q3: How should I dissolve and store this compound?
Q4: What are the expected outcomes of using this compound in in vitro and in vivo models?
-
In Vitro: In enzymatic assays, this compound is expected to inhibit thrombin activity with a high degree of potency. In cell-based assays involving platelets, it may have an indirect effect on platelet aggregation induced by thrombin.
-
In Vivo: In animal models of thrombosis, administration of this compound has been shown to reduce thrombus formation.
| Animal Model | Administration Route | Key Findings |
| Dog | Oral / Intravenous | 15% Oral Bioavailability |
| Monkey | Oral / Intravenous | 17% Oral Bioavailability |
Q5: Are there any known off-target effects of this compound?
While BMS-189664 is described as a selective thrombin inhibitor, it is good laboratory practice to assess its activity against other related serine proteases, especially those involved in the coagulation cascade, to confirm its selectivity profile within your experimental system. Additionally, as thrombin can influence platelet activity, investigating the compound's effects on platelet aggregation through various agonists can provide a more comprehensive understanding of its biological activity.[3][4][5]
Troubleshooting Guide
This guide addresses common challenges that may be encountered during experiments with this compound.
Issue 1: Inconsistent or No Inhibition of Thrombin Activity
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Ensure the compound has been stored correctly (dry, at -20°C or -80°C). Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration | Verify calculations for dilutions and the final concentration in the assay. Use a recently calibrated pipette. |
| Inactive Thrombin Enzyme | Test the activity of your thrombin stock using a standard substrate in the absence of the inhibitor. |
| Assay Conditions | Ensure the pH of the reaction buffer is optimal for thrombin activity. Check for any interfering substances in your buffer. |
Issue 2: High Variability in Coagulation Assay Results
| Possible Cause | Troubleshooting Step |
| Pre-analytical Variables | Ensure proper sample collection, processing, and storage.[6] Avoid bubbles in the sample, which can lead to inaccurate automated pipetting.[6] |
| Reagent Issues | Use fresh, properly stored reagents according to the manufacturer's instructions. |
| Instrument Malfunction | Verify instrument calibration and quality control. Check for temperature fluctuations in the reaction chamber.[6] |
Issue 3: Unexpected Effects on Platelet Aggregation
| Possible Cause | Troubleshooting Step |
| Indirect Effects of Thrombin Inhibition | As thrombin is a potent platelet agonist, its inhibition by BMS-189664 will naturally affect thrombin-induced platelet aggregation. |
| Off-target Effects | To investigate if the observed effects are independent of thrombin inhibition, test the effect of BMS-189664 on platelet aggregation induced by other agonists such as ADP, collagen, or arachidonic acid. |
| Solvent Effects | Ensure that the final concentration of the solvent (e.g., DMSO) used to dissolve BMS-189664 is below the threshold that affects platelet function. Run a vehicle control. |
Experimental Protocols
Thrombin Inhibition Assay (Chromogenic)
This protocol is a generalized procedure to determine the IC₅₀ of this compound against human α-thrombin.
-
Preparation of Reagents:
-
Prepare a series of dilutions of this compound in assay buffer (e.g., Tris-HCl, pH 7.4).
-
Prepare a working solution of human α-thrombin in the same assay buffer.
-
Prepare a solution of a chromogenic thrombin substrate (e.g., S-2238) in the assay buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add a fixed concentration of human α-thrombin to each well.
-
Add the different concentrations of this compound to the wells containing thrombin. Include a control group with no inhibitor.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specified time (e.g., 15 minutes).
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Monitor the change in absorbance over time using a microplate reader at the appropriate wavelength (e.g., 405 nm).[7]
-
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the rate of reaction against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Visualizations
Caption: The Coagulation Cascade and the inhibitory action of this compound on Thrombin.
Caption: A generalized experimental workflow for determining the IC₅₀ of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. GSRS [gsrs.ncats.nih.gov]
- 3. Probenecid inhibits platelet responses to aggregating agents in vitro and has a synergistic inhibitory effect with penicillin G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drugs that affect platelet function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Is the effect of antihypertensive drugs on platelet aggregability and fibrinolysis clinically relevant? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. bpsbioscience.com [bpsbioscience.com]
How to prevent degradation of BMS-189664 hydrochloride during storage
This technical support center provides guidance on the proper storage and handling of BMS-189664 hydrochloride to prevent its degradation. The following information is intended for researchers, scientists, and drug development professionals to ensure the integrity and reliability of their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid this compound?
A1: To ensure the long-term stability of solid this compound, it should be stored in a cool, dry, and dark environment. For extended storage, maintaining the compound at -20°C or lower in a tightly sealed, opaque container is recommended. It is also advisable to store the container within a desiccator to protect it from moisture.
Q2: I noticed the color of my solid this compound has changed. What does this indicate?
A2: A change in color from its typical appearance to a yellowish or brownish hue may be a sign of degradation. This can be triggered by exposure to light (photodegradation), elevated temperatures, or interaction with oxidizing agents. It is crucial to re-evaluate the purity of the sample using an analytical method like High-Performance Liquid Chromatography (HPLC) before proceeding with experiments.
Q3: My this compound solution appears cloudy. What should I do?
A3: Cloudiness or precipitation in a solution can indicate several issues. It might suggest that the compound's solubility limit has been exceeded or it could be a sign of degradation, particularly if the solution was not freshly prepared. Ensure the use of high-purity, anhydrous solvents. If cloudiness persists, preparing a fresh solution is the best course of action.
Q4: How can I minimize the degradation of this compound in solution during my experiments?
A4: The stability of hydrochloride salts in aqueous solutions can be dependent on pH. It is highly recommended to use freshly prepared solutions for all experiments. If your experimental design allows, maintaining a slightly acidic pH may enhance stability. Using a buffer can also help maintain a consistent pH environment. It is also important to minimize the exposure of the solution to ambient light and temperature.
Q5: What are the likely degradation pathways for this compound?
A5: Based on the structure of this compound and data from similar thrombin inhibitors like argatroban, the primary degradation pathways are likely to be hydrolysis and oxidation.[1][2][3][4] Hydrolysis can occur in the presence of water, especially under acidic or alkaline conditions, potentially cleaving amide bonds. Oxidation can be initiated by exposure to air and light. While some similar compounds are stable under thermal and photolytic stress, it is good practice to minimize exposure to heat and UV light.[1][4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the storage and handling of this compound.
| Issue | Potential Cause | Recommended Action |
| Change in physical appearance (e.g., color, texture) of solid compound. | Exposure to light, heat, or moisture. | - Store the compound in a tightly sealed, opaque container at ≤ -20°C. - Use a desiccator to minimize moisture exposure. - Confirm purity via HPLC before use. |
| Precipitation or cloudiness in a freshly prepared solution. | - Exceeded solubility limit. - Use of a low-purity or wet solvent. | - Ensure the concentration is within the known solubility limits for the chosen solvent. - Use high-purity, anhydrous solvents. - Gentle warming or sonication may aid dissolution, but be cautious of thermal degradation. |
| Inconsistent or unexpected experimental results. | Degradation of the compound in solution over time. | - Always use freshly prepared solutions. - If solutions must be stored, aliquot and freeze at ≤ -20°C for short-term storage and avoid repeated freeze-thaw cycles. - Protect solutions from light by using amber vials or wrapping containers in foil. |
| Loss of compound activity in a stored stock solution. | - Hydrolysis or oxidation. - Bacterial contamination. | - Prepare fresh stock solutions regularly. - For aqueous solutions, consider sterile filtering (0.22 µm filter) to prevent bacterial growth. - Store stock solutions in appropriate solvents (e.g., DMSO) at ≤ -20°C. |
Experimental Protocols
Protocol for Stability-Indicating HPLC Method
This protocol outlines a general method for developing a stability-indicating HPLC assay to assess the purity of this compound and detect potential degradation products.
1. Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.
-
Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products.
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) or formic acid in water.
-
Solvent B: Acetonitrile or methanol.
-
-
Gradient: A linear gradient from 5% to 95% Solvent B over 20-30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV absorbance spectrum of this compound (a photodiode array detector is useful for initial method development).
-
Injection Volume: 10-20 µL.
-
Column Temperature: 25-30°C.
2. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, methanol, or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution with the mobile phase to a working concentration (e.g., 50-100 µg/mL).
3. Forced Degradation Studies: To confirm the stability-indicating nature of the HPLC method, perform forced degradation studies. Expose the this compound solution (e.g., 100 µg/mL) to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 2-8 hours.
-
Alkaline Hydrolysis: 0.1 M NaOH at 60°C for 2-8 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 80°C for 24 hours, then dissolve and analyze.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
4. Analysis:
-
Inject the stressed samples into the HPLC system.
-
Monitor the chromatograms for the appearance of new peaks (degradation products) and a decrease in the peak area of the parent compound.
-
The method is considered stability-indicating if the degradation products are well-resolved from the parent peak and from each other.
Visualizations
References
Technical Support Center: Optimizing Assays with BMS-189664 Hydrochloride
Disclaimer: Initial literature review indicates that BMS-189664 hydrochloride is primarily characterized as a potent and selective inhibitor of α-thrombin[1]. However, for researchers investigating its potential off-target effects or novel applications involving Retinoid X Receptors (RXRs), this guide provides a framework for optimizing incubation times and troubleshooting common issues in related assays. The principles and protocols outlined here are based on established methodologies for known RXR agonists and can be adapted for testing novel compounds.
Frequently Asked Questions (FAQs)
Q1: What is the primary known biological target of this compound?
A1: Published literature identifies this compound as a potent and selective reversible inhibitor of α-thrombin, with an IC50 of 0.046 μM. It is primarily investigated for its role in arterial and venous thrombosis[1].
Q2: Why is optimizing incubation time crucial for nuclear receptor assays?
A2: Optimizing incubation time is critical to ensure that the measured response reflects the true biological activity of the compound. Insufficient incubation may lead to an underestimation of potency and efficacy, while excessively long incubation can result in secondary effects, cytotoxicity, or signal saturation, all of which can confound data interpretation. The optimal time allows for the cellular response to reach a steady state[2].
Q3: What are the typical incubation times for cell-based nuclear receptor assays?
A3: Incubation times for cell-based nuclear receptor assays, such as reporter gene assays, can vary significantly depending on the cell line, the specific receptor, and the agonist's properties. Generally, a range of 16 to 24 hours is a common starting point for transcriptional activation assays[3][4]. Shorter time points may be suitable for observing rapid signaling events.
Q4: How can I determine the optimal incubation time for my specific assay?
A4: A time-course experiment is the most effective method. This involves treating your cells with a fixed concentration of the agonist (typically at or near the EC80) and measuring the response at multiple time points (e.g., 4, 8, 12, 18, 24, and 48 hours). The optimal incubation time is the point at which the response is maximal and stable[2].
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| High background signal in reporter assay | - Contamination of reagents or cell culture.- "Leaky" reporter construct.- High concentration of the test compound causing non-specific effects. | - Use fresh, sterile reagents and screen for mycoplasma.- Test a lower concentration range of the compound.- Ensure the use of a non-treated control to establish a baseline. |
| Low or no signal with agonist treatment | - Inactive compound.- Insufficient incubation time.- Low transfection efficiency (for transient assays).- Weak promoter in the reporter construct. | - Verify the identity and activity of your compound.- Perform a time-course experiment to ensure adequate incubation.- Optimize transfection protocol and use a positive control.- Consider using a reporter with a stronger promoter. |
| High variability between replicate wells | - Inconsistent cell seeding density.- Pipetting errors.- Edge effects in the microplate. | - Ensure a homogenous cell suspension and use a multichannel pipette for seeding.- Calibrate pipettes regularly.- To minimize edge effects, do not use the outer wells of the plate for experimental samples; instead, fill them with sterile media or buffer. |
| Cytotoxicity observed at higher concentrations | - The compound may have cytotoxic effects at the tested concentrations. | - Perform a cell viability assay (e.g., MTS or CellTiter-Glo®) in parallel with your functional assay to determine the cytotoxic concentration range.- Adjust the concentration range in your functional assay to below the cytotoxic threshold. |
Experimental Protocols
Protocol 1: Time-Course Optimization for a Luciferase Reporter Gene Assay
This protocol is designed to determine the optimal incubation time for a compound being tested for RXR agonism.
-
Cell Seeding: Seed a suitable reporter cell line (e.g., HEK293T cells transiently transfected with an RXR-responsive luciferase reporter construct and an RXRα expression vector) in a 96-well white, clear-bottom plate at a density of 10,000-20,000 cells per well. Allow cells to adhere overnight.
-
Compound Preparation: Prepare a dilution series of the test compound (e.g., this compound) and a known RXR agonist (e.g., 9-cis-retinoic acid as a positive control) in the appropriate cell culture medium.
-
Cell Treatment: Replace the culture medium with the medium containing the diluted compounds. Include a vehicle-only control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plates at 37°C in a humidified incubator. Designate separate plates for each time point to be measured (e.g., 4, 8, 12, 18, 24, 48 hours).
-
Luciferase Assay: At each designated time point, remove the plate from the incubator and allow it to equilibrate to room temperature for 10-15 minutes. Add the luciferase detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Measure luminescence using a plate-reading luminometer.
-
Data Analysis: For each time point, normalize the relative light units (RLUs) to the vehicle control to determine the fold activation. Plot the fold activation against time to identify the point of maximal and stable response.
Protocol 2: Western Blot Analysis of Downstream Target Gene Expression
This protocol can be used to assess the effect of compound incubation time on the expression of a known RXR target protein.
-
Cell Seeding and Treatment: Seed a responsive cell line (e.g., a cancer cell line known to express RXR) in 6-well plates. Once the cells reach 70-80% confluency, treat them with the test compound at a fixed concentration for various durations (e.g., 8, 16, 24, 48 hours).
-
Cell Lysis: At each time point, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane. Block the membrane and incubate with a primary antibody against an RXR target protein, followed by an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Data Presentation
Table 1: Time-Course Optimization of a Luciferase Reporter Assay
| Incubation Time (hours) | Fold Activation (Vehicle Control) | Fold Activation (Positive Control - 1 µM 9-cis-retinoic acid) | Fold Activation (Test Compound - 10 µM) |
| 4 | 1.0 ± 0.1 | 3.2 ± 0.4 | 1.5 ± 0.2 |
| 8 | 1.0 ± 0.2 | 8.5 ± 0.9 | 4.1 ± 0.5 |
| 12 | 1.0 ± 0.1 | 15.6 ± 1.8 | 8.9 ± 1.1 |
| 18 | 1.0 ± 0.2 | 22.3 ± 2.5 | 14.7 ± 1.9 |
| 24 | 1.0 ± 0.1 | 23.1 ± 2.1 | 15.2 ± 1.6 |
| 48 | 1.0 ± 0.3 | 19.8 ± 2.4 (slight decline) | 13.9 ± 2.0 (slight decline) |
Data are presented as mean ± standard deviation and are hypothetical.
Table 2: Incubation Time vs. Target Protein Expression (Western Blot)
| Incubation Time (hours) | Normalized Target Protein Expression (Vehicle Control) | Normalized Target Protein Expression (Positive Control) | Normalized Target Protein Expression (Test Compound) |
| 8 | 1.0 ± 0.1 | 1.8 ± 0.2 | 1.2 ± 0.1 |
| 16 | 1.0 ± 0.1 | 3.5 ± 0.4 | 2.1 ± 0.3 |
| 24 | 1.0 ± 0.2 | 4.2 ± 0.5 | 2.8 ± 0.4 |
| 48 | 1.0 ± 0.2 | 3.9 ± 0.6 | 2.6 ± 0.5 |
Data are presented as mean fold change relative to vehicle control ± standard deviation and are hypothetical.
Visualizations
References
Addressing variability in results with BMS-189664 hydrochloride
Welcome to the technical support center for BMS-189664 hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to address potential variability in experimental results and provide guidance on the effective use of this potent α-thrombin inhibitor.
Troubleshooting Guides
This section provides solutions to common issues that may lead to variability in your experiments with this compound.
Question 1: I am observing inconsistent inhibition of thrombin activity in my in vitro assays. What are the potential causes and how can I troubleshoot this?
Answer: Inconsistent thrombin inhibition can arise from several factors related to the inhibitor, the enzyme, or the assay conditions.
-
Inhibitor Integrity and Handling:
-
Storage: this compound is a peptide mimetic and should be stored under the recommended conditions, typically at -20°C in a desiccated environment to prevent degradation.[1] Avoid repeated freeze-thaw cycles of stock solutions.
-
Solubility: Ensure complete solubilization of the compound. While solubility in aqueous buffers may be limited, it is generally soluble in organic solvents like DMSO.[2] For aqueous assays, prepare a concentrated stock in DMSO and then dilute it into the assay buffer. Be mindful of the final DMSO concentration in your assay, as high concentrations can affect enzyme activity.
-
pH Stability: The stability of hydrochloride salts can be pH-dependent.[3] It is advisable to prepare fresh dilutions in your assay buffer shortly before use.
-
-
Thrombin Activity:
-
Enzyme Quality: The purity and activity of your thrombin preparation are critical. Use a high-quality, purified α-thrombin.
-
Enzyme Concentration: Ensure you are using a consistent and appropriate concentration of thrombin in your assays. The IC50 value of an inhibitor can be influenced by the enzyme concentration.
-
-
Assay Conditions:
-
Buffer Composition: Certain buffer components can interfere with the inhibitor-enzyme interaction. Tris-HCl is a commonly used buffer for thrombin activity assays.
-
pH: Thrombin activity is optimal in the pH range of 7.4-8.0. Ensure your assay buffer is within this range and that the pH remains stable throughout the experiment.
-
Substrate Concentration: The concentration of the chromogenic or fluorogenic substrate can impact the apparent inhibitory activity. Ensure the substrate concentration is at or below its Km value for accurate determination of competitive inhibition.
-
Question 2: My in vivo anticoagulation results with this compound are more variable than expected. What factors could be contributing to this?
Answer: Variability in in vivo studies can be influenced by compound-specific properties and animal-related factors.
-
Pharmacokinetics:
-
Oral Bioavailability: BMS-189664 has reported oral bioavailability of 15% in dogs and 17% in monkeys.[4] Variability in absorption can lead to inconsistent plasma concentrations. Ensure consistent formulation and administration techniques.
-
Metabolism: Differences in metabolic rates between individual animals can affect the exposure to the active compound.
-
-
Animal Handling and Physiology:
-
Stress: Stress can influence coagulation parameters in animals. Ensure proper handling and acclimatization of the animals before and during the experiment.
-
Health Status: The underlying health of the animals can impact the coagulation cascade. Use healthy animals from a reputable supplier.
-
Blood Sampling: The method of blood collection and subsequent processing can introduce variability. Use consistent and appropriate techniques to minimize activation of the coagulation cascade during sampling.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound? A1: BMS-189664 is a potent, selective, and reversible inhibitor of α-thrombin.[1][4] By directly binding to the active site of thrombin, it prevents the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot.[1]
Q2: What is the reported IC50 value for this compound? A2: The reported half-maximal inhibitory concentration (IC50) for this compound against α-thrombin is 0.046 µM.[1][4]
Q3: How should I prepare stock solutions of this compound? A3: It is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO.[2] For in vitro assays, this stock can then be serially diluted into the appropriate aqueous assay buffer immediately before use. For in vivo studies, formulation in a suitable vehicle is necessary to ensure solubility and bioavailability.[5]
Q4: Is this compound selective for thrombin? A4: Yes, BMS-189664 is described as a selective inhibitor of α-thrombin.[1][4] However, it is always good practice to test for off-target effects in relevant assays if your experimental system is sensitive to the inhibition of other proteases.
Quantitative Data
Table 1: In Vitro Potency of this compound
| Parameter | Value | Target | Reference |
| IC50 | 0.046 µM | α-Thrombin | [1][4] |
Table 2: In Vivo Efficacy of BMS-189664
| Animal Model | Administration Route | Dose | Effect | Reference |
| Mouse | Intravenous (i.v.) | 0.2 mg/kg | Protection from thrombin-induced lethality | [4] |
| Cynomolgus Monkey | Intravenous (i.v.) | 0.2 mg/kg | Inhibition of arterial thrombosis | [4] |
| Cynomolgus Monkey | Intravenous Infusion | 9, 25, and 100 µg/kg/min for 1 h | Inhibition of venous thrombosis | [4] |
Table 3: Pharmacokinetic Parameters of BMS-189664
| Animal Model | Oral Bioavailability | Reference |
| Dog | 15% | [4] |
| Cynomolgus Monkey | 17% | [4] |
Experimental Protocols
1. In Vitro Thrombin Inhibition Assay (Chromogenic)
-
Objective: To determine the IC50 of this compound against human α-thrombin.
-
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in the assay buffer to achieve a range of final concentrations.
-
In a 96-well plate, add a fixed concentration of human α-thrombin to each well.
-
Add the different concentrations of this compound to the wells containing thrombin. Include a control group with no inhibitor.
-
Incubate the plate at 37°C for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the chromogenic substrate to each well.
-
Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm for S-2238) over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: The Coagulation Cascade and the Site of Action for this compound.
Caption: A Generalized Experimental Workflow for an In Vitro Thrombin Inhibition Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. BMS-189664 HCl | thrombin active site inhibitor | CAS# 185252-36-2 | InvivoChem [invivochem.com]
- 3. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. BMS-199264 hydrochloride | ATP hydrolase inhibitor | TargetMol [targetmol.com]
Technical Support Center: Enhancing Efficacy of BMS Retinoid Antagonists
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in utilizing BMS retinoic acid receptor (RAR) antagonists effectively.
Important Note on Compound Identification: The compound "BMS-189664 hydrochloride" is documented in scientific literature as a potent and selective α-thrombin inhibitor, primarily used in thrombosis research. It is likely that this has been confused with other Bristol Myers Squibb (BMS) compounds that are well-characterized retinoic acid receptor (RAR) antagonists. This guide will focus on genuine BMS RAR antagonists such as the pan-RAR antagonists BMS-453 (also known as BMS-189453) and BMS493 , and the RARα-selective antagonist BMS-195614 . The principles and protocols outlined here are broadly applicable to these and similar molecules.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments with BMS RAR antagonists.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| 1. Compound Precipitation in Media/Buffer | Poor aqueous solubility. | Prepare high-concentration stock solutions in an appropriate organic solvent (e.g., DMSO). When diluting into aqueous media, do so dropwise while vortexing to avoid immediate precipitation. Consider using a surfactant like Tween-80 or formulating with a carrier protein like BSA for in vivo studies, if compatible with the experimental design. |
| 2. Inconsistent or No Biological Effect | - Compound degradation.- Suboptimal concentration.- Cell line is not responsive to RAR modulation.- Incorrect antagonist for the RAR isotype of interest. | - Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C, protected from light.- Perform a dose-response curve to determine the optimal concentration for your specific cell line and endpoint.- Confirm that your cell line expresses the target RAR(s) (α, β, γ) using qPCR or Western blot.- Use a pan-RAR antagonist like BMS-453 or BMS493 if the specific RAR isotype is unknown. If targeting a specific pathway, confirm the relevant isotype and use a selective antagonist (e.g., BMS-195614 for RARα). |
| 3. High Cell Toxicity or Off-Target Effects | - Concentration is too high.- Solvent toxicity.- The antagonist has activity at other receptors. | - Lower the concentration. Ensure you are working within the recommended range based on literature or your own dose-response data.- Ensure the final concentration of the organic solvent (e.g., DMSO) in your culture media is low and consistent across all treatments, including vehicle controls (typically <0.1%).- Review literature for known off-target effects. Consider using a second, structurally different RAR antagonist to confirm that the observed phenotype is due to on-target activity. |
| 4. Agonistic Effect Observed with an Antagonist | Context-dependent activity. | Some compounds can act as inverse agonists or even partial agonists depending on the cellular context, co-activator/co-repressor balance, and the specific promoter being studied. BMS-453, for example, is known to be an RARβ agonist in some contexts while antagonizing RARα and RARγ[1]. Verify the effect on multiple downstream target genes. |
Frequently Asked Questions (FAQs)
-
Q1: How do I choose between a pan-RAR antagonist and an isotype-selective antagonist? A1: Use a pan-RAR antagonist like BMS-453 or BMS493 when you want to inhibit overall retinoic acid signaling or when the specific RAR isotype responsible for your phenotype is unknown. Use an isotype-selective antagonist, such as the RARα-selective BMS-195614, when you have evidence that a specific receptor (e.g., RARα) mediates the biological effect you are studying[2].
-
Q2: What is the mechanism of action for BMS RAR antagonists? A2: BMS RAR antagonists are competitive inhibitors that bind to the ligand-binding pocket of retinoic acid receptors (RARs). This prevents the natural ligand, all-trans retinoic acid (ATRA), from binding and activating the receptor. By blocking activation, these antagonists prevent the conformational changes required to release co-repressors and recruit co-activators, thereby inhibiting the transcription of RAR target genes.
-
Q3: What is the difference between a neutral antagonist and an inverse agonist? A3: A neutral antagonist (like BMS-195614) blocks the binding of an agonist but does not, on its own, affect the basal activity of the receptor. An inverse agonist (like BMS493) not only blocks agonist binding but also reduces the constitutive or basal activity of the receptor, often by stabilizing its inactive conformation and enhancing its interaction with co-repressors[3][4].
-
Q4: How should I prepare and store BMS RAR antagonists? A4: These compounds are typically supplied as a powder. For laboratory use, prepare a concentrated stock solution (e.g., 10-25 mM) in a dry organic solvent like DMSO. Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and store desiccated at -20°C or -80°C, protected from light.
Quantitative Data Summary
The following table summarizes key quantitative data for several BMS retinoid receptor modulators.
| Compound | Target(s) | Activity | Key Quantitative Data |
| BMS-453 (BMS-189453) | RARα, RARβ, RARγ | Pan-Antagonist / RARβ Agonist | Acts as an antagonist at RARα and RARγ, but an agonist at RARβ[1]. |
| BMS-195614 (BMS 614) | RARα | Selective Antagonist | Ki = 2.5 nM[2]. |
| BMS493 | RARα, RARβ, RARγ | Pan-Inverse Agonist | Used at concentrations of 100 nM to 1 µM in cell culture studies[3][5]. |
| BMS-185411 | RARα | Selective Antagonist | IC50 = 140 nM[6]. |
Experimental Protocols
Protocol: In Vitro Cell-Based Assay for RAR Antagonism
This protocol provides a general framework for assessing the efficacy of a BMS RAR antagonist in a cell culture model.
-
Cell Culture:
-
Culture cells of interest (e.g., a cancer cell line known to respond to retinoids) in their recommended growth medium until they reach approximately 70-80% confluency.
-
Seed cells into appropriate culture plates (e.g., 24-well or 96-well plates) at a density that will allow for logarithmic growth throughout the experiment. Allow cells to adhere overnight.
-
-
Compound Preparation:
-
Prepare a fresh serial dilution of the BMS RAR antagonist from a DMSO stock solution in culture medium.
-
Prepare solutions of an RAR agonist (e.g., all-trans retinoic acid, ATRA) in the same manner.
-
Prepare a vehicle control (e.g., 0.1% DMSO in culture medium).
-
-
Treatment:
-
Remove the old medium from the cells.
-
Add the medium containing the antagonist at various concentrations to the cells. It is common practice to pre-incubate with the antagonist for 1-2 hours before adding the agonist.
-
After pre-incubation, add the RAR agonist (ATRA) to the wells, keeping the final concentration of the antagonist constant. Include wells with antagonist alone, agonist alone, and vehicle alone.
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours), depending on the endpoint being measured.
-
-
Endpoint Analysis:
-
For Gene Expression: Lyse the cells and extract RNA. Perform quantitative real-time PCR (qPCR) to measure the expression of known RAR target genes (e.g., RARB, CYP26A1). A successful antagonist will block the ATRA-induced upregulation of these genes.
-
For Cell Proliferation/Viability: Use an appropriate assay such as MTT, WST-1, or a cell counting method to assess the effect of the antagonist on cell growth, both alone and in the presence of ATRA.
-
For Cell Differentiation: If using a model system that differentiates in response to ATRA (e.g., HL-60 cells), assess differentiation markers (e.g., CD11b expression by flow cytometry or nitroblue tetrazolium reduction).
-
Visualizations
Signaling Pathway
Caption: Retinoic Acid Receptor (RAR) signaling pathway and point of intervention for BMS antagonists.
Experimental Workflow
Caption: General experimental workflow for an in vitro RAR antagonist assay.
Troubleshooting Logic
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. RAR Inhibitors Display Photo-Protective and Anti-Inflammatory Effects in A2E Stimulated RPE Cells In Vitro through Non-Specific Modulation of PPAR or RXR Transactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Retinoic acid signaling regulates murine bronchial tubule formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting guide for BMS-189664 hydrochloride in high-throughput screening
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals using BMS-189664 hydrochloride in high-throughput screening (HTS) applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective synthetic inhibitor of α-thrombin, a key serine protease in the coagulation cascade.[1] It binds directly to the active site of thrombin, preventing it from converting fibrinogen to fibrin, which is essential for blood clot formation.[1] Its primary application in research is for the investigation of arterial and venous thrombosis.
Q2: What is the reported potency of this compound?
The half-maximal inhibitory concentration (IC50) of this compound for α-thrombin has been reported to be 0.046 μM.
Q3: In what solvent should I dissolve and store this compound?
For initial stock solutions, dimethyl sulfoxide (DMSO) is a common solvent for small molecule inhibitors. However, it is crucial to minimize the final concentration of DMSO in the assay to avoid solvent-induced artifacts, typically keeping it below 1%. For working solutions, it is recommended to dilute the compound in an aqueous buffer that is compatible with your specific assay. The stability of the compound in your chosen buffer should be verified.
Q4: How can I assess the quality and integrity of my this compound compound?
The quality of your compound is critical for reproducible results. It is advisable to verify the identity and purity of your compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can help identify any degradation products or impurities that may interfere with your assay.
Troubleshooting Guide
This guide addresses common issues encountered during high-throughput screening with this compound.
Issue 1: High Variability or Poor Reproducibility in Assay Results
High variability in your HTS data can obscure real hits and lead to false negatives.
-
Possible Cause 1: Compound Precipitation.
-
Troubleshooting Steps:
-
Visual Inspection: Visually inspect your assay plates for any signs of precipitation after compound addition.
-
Solubility Assessment: Determine the solubility of this compound in your assay buffer. You can perform a simple visual solubility test at the highest concentration used in your screen.
-
Reduce Final Concentration: If precipitation is observed, consider lowering the final concentration of the compound in your assay.
-
Assay Buffer Optimization: The composition of your assay buffer (e.g., pH, salt concentration) can influence compound solubility. Evaluate if modifying the buffer composition improves solubility without compromising assay performance.
-
-
-
Possible Cause 2: Compound Instability.
-
Troubleshooting Steps:
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles for your stock solutions. Aliquot your stock solution into smaller, single-use volumes.
-
Stability Study: If you suspect instability, you can perform a simple time-course experiment. Incubate the compound in your assay buffer for the duration of your HTS experiment and then analyze its integrity by HPLC or LC-MS.
-
Light and Temperature Sensitivity: Protect your compound from excessive light and store it at the recommended temperature (typically -20°C or -80°C for long-term storage).
-
-
Issue 2: Apparent Inhibition is Observed, but Confirmation in Secondary Assays Fails (False Positives)
False positives are a common challenge in HTS. They can arise from various sources unrelated to the specific inhibition of the target.
-
Possible Cause 1: Compound Aggregation.
-
Explanation: At higher concentrations, some small molecules can form aggregates that non-specifically inhibit enzymes.[2][3] This is a frequent cause of promiscuous inhibition in biochemical assays.[2]
-
Troubleshooting Steps:
-
Detergent Addition: Include a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100 or Tween-20) in your assay buffer. This can disrupt the formation of aggregates. If the inhibitory activity of this compound is significantly reduced in the presence of the detergent, it may be an indication of aggregation-based inhibition.
-
Counter-Screen: A well-established counter-screen for aggregation is the AmpC β-lactamase assay.[3] If the compound inhibits this enzyme in a detergent-sensitive manner, it is likely an aggregator.[3]
-
-
-
Possible Cause 2: Interference with Assay Technology.
-
Explanation: The compound may interfere with the detection method of your assay (e.g., fluorescence quenching or enhancement, inhibition of a reporter enzyme like luciferase).
-
Troubleshooting Steps:
-
Technology Counter-Screen: Run a counter-assay without the primary target (α-thrombin) to see if the compound affects the assay signal directly. For example, in a fluorescence-based assay, measure the fluorescence of the compound itself at the excitation and emission wavelengths of your assay.
-
Orthogonal Assay: Confirm your hits using an orthogonal assay that employs a different detection technology.[2] For example, if your primary screen is fluorescence-based, you could use a colorimetric or label-free method for confirmation.
-
-
Issue 3: No or Weak Inhibition Observed (False Negatives)
False negatives can lead to the dismissal of potentially valuable compounds.
-
Possible Cause 1: Incorrect Compound Concentration.
-
Troubleshooting Steps:
-
Concentration Verification: Verify the concentration of your stock solution. If possible, use a spectrophotometric method or another analytical technique to confirm the concentration.
-
Dose-Response Curve: Ensure you are testing a wide enough range of concentrations to generate a complete dose-response curve. The IC50 of 0.046 μM is a starting point, but the optimal concentration range may vary depending on your specific assay conditions.
-
-
-
Possible Cause 2: Assay Conditions Not Optimal for Inhibition.
-
Troubleshooting Steps:
-
Substrate Concentration: In enzymatic assays, the apparent potency of a competitive inhibitor can be influenced by the substrate concentration. Ensure your substrate concentration is appropriate for your assay goals (e.g., at or below the Km for determining competitive inhibition).
-
Incubation Time: The pre-incubation time of the compound with the enzyme before initiating the reaction can be critical. Optimize this incubation time to allow for sufficient binding.
-
-
Data Summary
| Parameter | Value | Source |
| Target | α-Thrombin | [1] |
| IC50 | 0.046 μM | |
| Molecular Formula | C22H34N6O4S · HCl | [4] |
| Molecular Weight | 515.07 g/mol | [4] |
Experimental Protocols
General Protocol for an α-Thrombin Inhibition Assay
This protocol is a general guideline and should be optimized for your specific HTS setup.
-
Reagent Preparation:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 6000, pH 8.4).[5]
-
Prepare a stock solution of this compound (e.g., 10 mM in DMSO).
-
Prepare a working solution of α-thrombin in the assay buffer. The final concentration will depend on the assay format and sensitivity.
-
Prepare a working solution of a chromogenic or fluorogenic thrombin substrate (e.g., S-2238).[5]
-
-
Assay Procedure (384-well plate format):
-
Add 50 nL of the this compound stock solution or control (DMSO) to the appropriate wells of the assay plate.
-
Add 25 μL of the α-thrombin working solution to all wells except the negative control wells.
-
Add 25 μL of assay buffer to the negative control wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 15-30 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 25 μL of the thrombin substrate working solution to all wells.
-
Monitor the change in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Visualizations
Caption: A troubleshooting workflow for common HTS issues.
Caption: Inhibition of the coagulation cascade by this compound.
Caption: Workflow for identifying and eliminating false positives in HTS.
References
- 1. What are thrombin inhibitors and how do they work? [synapse.patsnap.com]
- 2. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. GSRS [gsrs.ncats.nih.gov]
- 5. Screening of the Promising Direct Thrombin Inhibitors from Haematophagous Organisms. Part I: Recombinant Analogues and Their Antithrombotic Activity In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of BMS-189664 Hydrochloride and Other Leading Thrombin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of BMS-189664 hydrochloride against other prominent direct thrombin inhibitors: argatroban, dabigatran, and bivalirudin. The information presented is supported by available experimental data to assist researchers in evaluating these compounds for antithrombotic research and development.
Executive Summary
Thrombin is a critical serine protease that functions as the final enzyme in the coagulation cascade, responsible for the conversion of fibrinogen to fibrin, leading to clot formation. Direct thrombin inhibitors (DTIs) are a class of anticoagulants that bind directly to thrombin, blocking its activity. This guide focuses on this compound, a potent and selective α-thrombin inhibitor, and compares its in vitro efficacy with the established DTIs argatroban, dabigatran, and bivalirudin. The comparison is based on key preclinical metrics such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), which are critical indicators of a drug's potency.
In Vitro Efficacy Comparison
The in vitro potency of thrombin inhibitors is a primary determinant of their potential therapeutic efficacy. The following table summarizes the key inhibitory constants for this compound and its comparators.
| Compound | Target | IC50 (μM) | Ki (nM) | Key Characteristics |
| This compound | α-thrombin | 0.046[1] | Not widely reported | Potent, selective, and orally active reversible inhibitor. |
| Argatroban | Thrombin | ~1.1-2.8 (against fibrin-bound thrombin) | 19 - 39 | Synthetic direct thrombin inhibitor. |
| Dabigatran | Thrombin | Not widely reported | 4.5 | Potent, selective direct thrombin inhibitor with high binding affinity. |
| Bivalirudin | Thrombin | Not directly reported (effective plasma concentrations 1.7-3.7 μM) | Not widely reported | Synthetic peptide, reversible direct thrombin inhibitor. |
Signaling Pathways and Experimental Workflows
To provide a comprehensive understanding of the context in which these inhibitors function, the following diagrams illustrate the coagulation cascade, a typical experimental workflow for assessing thrombin inhibition, and a logical comparison of the inhibitors.
Caption: The Coagulation Cascade and the Site of DTI Intervention.
Caption: General Workflow for an In Vitro Thrombin Inhibition Assay.
Caption: Logical Comparison of Key Thrombin Inhibitor Attributes.
Detailed Experimental Protocols
For researchers aiming to replicate or build upon the findings presented, the following are detailed methodologies for key experiments cited in the evaluation of thrombin inhibitors.
In Vitro Thrombin Inhibition Assay (Chromogenic)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human α-thrombin.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Test compound (e.g., this compound)
-
Assay Buffer (e.g., Tris-HCl, pH 7.4, with 0.1% BSA)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the assay buffer to achieve a range of final concentrations.
-
In a 96-well microplate, add a fixed concentration of human α-thrombin to each well, except for the blank controls.
-
Add the various concentrations of the test compound to the wells containing thrombin. Include a positive control (no inhibitor) and a negative control (no thrombin).
-
Incubate the plate at 37°C for a specified period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding a pre-warmed solution of the chromogenic substrate to all wells.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
The rate of substrate cleavage is proportional to the thrombin activity. Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Activated Partial Thromboplastin Time (aPTT) Assay
Objective: To assess the effect of a thrombin inhibitor on the intrinsic and common pathways of coagulation.
Materials:
-
Citrated human plasma
-
aPTT reagent (containing a contact activator like silica and phospholipids)
-
Calcium chloride (CaCl2) solution (e.g., 0.025 M)
-
Test compound
-
Coagulometer
Procedure:
-
Prepare dilutions of the test compound in saline or buffer.
-
Pre-warm the citrated plasma, aPTT reagent, and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, mix a defined volume of citrated plasma with the test compound dilution.
-
Add the aPTT reagent to the plasma-inhibitor mixture and incubate for a specific time (e.g., 3-5 minutes) at 37°C to activate the contact factors.
-
Initiate coagulation by adding the pre-warmed CaCl2 solution.
-
The coagulometer will measure the time taken for clot formation.
-
Compare the clotting time of samples with the inhibitor to a control sample without the inhibitor to determine the anticoagulant effect.
Prothrombin Time (PT) Assay
Objective: To evaluate the effect of a thrombin inhibitor on the extrinsic and common pathways of coagulation.
Materials:
-
Citrated human plasma
-
PT reagent (thromboplastin)
-
Test compound
-
Coagulometer
Procedure:
-
Prepare dilutions of the test compound.
-
Pre-warm the citrated plasma and PT reagent to 37°C.
-
In a coagulometer cuvette, mix a defined volume of citrated plasma with the test compound dilution.
-
Initiate coagulation by adding the pre-warmed PT reagent.
-
The coagulometer will measure the time to clot formation.
-
Compare the clotting times of samples containing the inhibitor to a control to assess the anticoagulant activity.
In Vivo Ferric Chloride (FeCl3)-Induced Arterial Thrombosis Model
Objective: To evaluate the in vivo antithrombotic efficacy of a test compound in a murine model.
Materials:
-
Mice (e.g., C57BL/6)
-
Anesthetic agent
-
Ferric chloride (FeCl3) solution (e.g., 10%)
-
Filter paper
-
Doppler flow probe or intravital microscope
-
Test compound formulated for administration (e.g., oral gavage or intravenous injection)
Procedure:
-
Administer the test compound or vehicle control to the mice at a predetermined time before the procedure.
-
Anesthetize the mouse and surgically expose the carotid artery.
-
Place a Doppler flow probe around the artery to monitor blood flow or position the exposed artery under an intravital microscope.
-
Apply a small piece of filter paper saturated with FeCl3 solution to the adventitial surface of the artery for a defined period (e.g., 3 minutes) to induce endothelial injury.
-
Remove the filter paper and continuously monitor the arterial blood flow.
-
The primary endpoint is the time to occlusion (the time from FeCl3 application until blood flow ceases).
-
Compare the time to occlusion in the treated groups to the vehicle control group to determine the in vivo efficacy of the test compound.
Conclusion
This compound demonstrates high in vitro potency as a thrombin inhibitor, with an IC50 value that suggests strong potential as an antithrombotic agent. When compared to established intravenous thrombin inhibitors like argatroban and bivalirudin, and the oral inhibitor dabigatran, this compound shows comparable or superior in vitro inhibitory activity. The provided experimental protocols offer a standardized framework for further comparative studies, which are essential for a comprehensive evaluation of the relative efficacy and potential clinical utility of these compounds. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic profile of this compound.
References
Validating the Selectivity of BMS-189664 Hydrochloride for Thrombin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of BMS-189664 hydrochloride, a potent and orally active thrombin inhibitor, with other commercially available alternatives. The focus of this document is to present the experimental data and methodologies used to validate the selectivity of this compound for its primary target, α-thrombin.
Executive Summary
This compound is a reversible inhibitor of human α-thrombin with a reported IC50 of 0.046 μM[1][2]. Its efficacy has been demonstrated in animal models of both arterial and venous thrombosis[2][3]. While BMS-189664 is characterized as a "selective" inhibitor, this guide aims to provide a framework for its comprehensive evaluation by comparing its potency with other direct thrombin inhibitors and outlining the standard assays used to determine its selectivity against other serine proteases. A thorough understanding of a compound's selectivity profile is critical for predicting its therapeutic window and potential off-target effects.
Comparative Analysis of Direct Thrombin Inhibitors
To contextualize the performance of this compound, it is essential to compare it against other well-characterized direct thrombin inhibitors. The following table summarizes key parameters for this compound and selected alternatives. It is important to note that comprehensive, publicly available quantitative data on the selectivity of BMS-189664 against a wide panel of serine proteases is limited. Researchers are encouraged to perform head-to-head comparisons using the experimental protocols outlined in this guide.
| Parameter | This compound | Argatroban | Bivalirudin | Dabigatran Etexilate |
| Target | α-Thrombin | Thrombin | Thrombin | Thrombin |
| IC50 / Ki (Thrombin) | IC50: 0.046 µM[1][2] | Ki: 0.039 µM | Ki: 1.9-3.3 nM | Ki: 4.5 nM |
| Selectivity Profile | Reported as selective, however, specific quantitative data against a broad panel of serine proteases is not readily available in the public domain. | Selective for thrombin over other related serine proteases. | Also inhibits platelet aggregation. | Selective for thrombin. |
| Route of Administration | Orally active[2][3] | Intravenous | Intravenous | Oral |
| Reversibility | Reversible[1][2] | Reversible | Reversible | Reversible |
Experimental Protocols
Accurate assessment of an inhibitor's potency and selectivity relies on standardized and well-documented experimental protocols. The following sections detail the methodologies for key in vitro assays.
Thrombin Amidolytic Activity Assay
This assay is a fundamental method to determine the inhibitory potency of a compound against thrombin. It utilizes a chromogenic substrate that releases a colored product upon cleavage by active thrombin.
Principle: The rate of formation of p-nitroaniline (pNA) from the chromogenic substrate S-2238 (H-D-Phenylalanyl-L-pipecolyl-L-arginine-p-nitroaniline) is directly proportional to the enzymatic activity of thrombin. The presence of an inhibitor will decrease the rate of pNA release.
Materials:
-
Human α-thrombin
-
Chromogenic substrate S-2238
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
Test compound (this compound) and reference inhibitors
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the test compound in the assay buffer to achieve a range of desired concentrations.
-
In a 96-well plate, add a fixed concentration of human α-thrombin to each well containing the different concentrations of the test compound.
-
Incubate the enzyme and inhibitor mixture for a predetermined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Initiate the reaction by adding a pre-warmed solution of the chromogenic substrate S-2238 to each well.
-
Immediately measure the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
The initial reaction velocity (rate of pNA formation) is calculated from the linear portion of the absorbance curve.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable equation (e.g., the Morrison equation for tight-binding inhibitors) to determine the IC50 or Ki value.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a coagulation-based test that assesses the integrity of the intrinsic and common pathways of the coagulation cascade. It is a valuable tool for evaluating the anticoagulant effect of thrombin inhibitors in a plasma environment.
Principle: The aPTT test measures the time it takes for a clot to form in a plasma sample after the addition of a reagent containing a contact activator (e.g., silica, kaolin) and phospholipids, followed by calcium. Thrombin inhibitors will prolong the time to clot formation.
Materials:
-
Citrated human plasma
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Test compound (this compound) and reference inhibitors
-
Coagulometer or a manual water bath and stopwatch method
Procedure:
-
Prepare serial dilutions of the test compound in a suitable buffer.
-
Pre-warm the citrated human plasma, aPTT reagent, and CaCl2 solution to 37°C.
-
In a test tube or cuvette, mix a defined volume of plasma with the test compound dilution.
-
Incubate the plasma-inhibitor mixture for a specified time at 37°C.
-
Add the pre-warmed aPTT reagent to the mixture and incubate for a precise duration (e.g., 3-5 minutes) at 37°C to activate the contact factors.
-
Initiate the clotting reaction by adding a pre-warmed CaCl2 solution.
-
Simultaneously start a timer and measure the time until a visible fibrin clot is formed.
-
The prolongation of the clotting time in the presence of the inhibitor is used to determine its anticoagulant activity.
Visualizing Key Pathways and Workflows
To further aid in the understanding of thrombin's role and the evaluation of its inhibitors, the following diagrams illustrate the thrombin signaling pathway and a typical experimental workflow for inhibitor screening.
References
A Comparative Analysis of Two Direct Thrombin Inhibitors: BMS-189664 Hydrochloride and Argatroban
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BMS-189664 hydrochloride and argatroban, two direct inhibitors of the key coagulation enzyme, thrombin. The information presented is based on available preclinical and clinical data to assist researchers in understanding the pharmacological profiles of these two anticoagulants.
Executive Summary
Both this compound and argatroban are potent and selective inhibitors of thrombin, a critical serine protease in the coagulation cascade. Argatroban is an established, intravenously administered anticoagulant primarily used in patients with heparin-induced thrombocytopenia (HIT).[1][2][3] In contrast, this compound is a preclinical, orally active compound that has demonstrated efficacy in animal models of thrombosis.[1][4] While both molecules target thrombin, their distinct routes of administration and stages of development define their current and potential applications. A direct head-to-head clinical comparison is unavailable as BMS-189664 has not progressed to that stage.
Mechanism of Action
Both compounds exert their anticoagulant effect by directly binding to the active site of thrombin, thereby preventing the conversion of fibrinogen to fibrin, a crucial step in clot formation.
Argatroban is a synthetic, small-molecule, reversible direct thrombin inhibitor derived from L-arginine.[2][5] It binds to the catalytic site of both free and clot-bound thrombin, a key feature that distinguishes it from indirect inhibitors like heparin.[2]
This compound is also a small-molecule, reversible inhibitor of α-thrombin.[1][4] Its design as an orally active agent represents a significant area of research in antithrombotic therapy.
In Vitro and In Vivo Efficacy
Data Presentation
| Parameter | This compound | Argatroban |
| Target | α-thrombin[1][4] | Thrombin (free and clot-bound)[2] |
| Inhibition Constant (Ki) | Not explicitly reported | 0.04 µM[5] |
| IC50 | 0.046 µM (for α-thrombin)[1][4] | Not explicitly reported |
| Route of Administration | Oral[1][4] | Intravenous[2] |
| Oral Bioavailability | 15% (dogs), 17% (monkeys)[1] | Not applicable |
| In Vivo Efficacy | Protective in mouse model of thrombin-induced lethality; Inhibits arterial and venous thrombosis in cynomolgus monkey models[1] | Effective in preventing and treating thrombosis in patients with HIT[3] |
| Effect on aPTT | Data not available | Prolongs aPTT in a dose-dependent manner |
| Effect on PT | Data not available | May prolong PT, especially at higher doses |
Experimental Protocols
Thrombin Inhibition Assay (General Protocol)
A common method to determine the inhibitory activity of compounds like BMS-189664 and argatroban involves a chromogenic substrate assay.
-
Reagents and Materials:
-
Purified human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Test inhibitor (BMS-189664 or argatroban) at various concentrations
-
Assay buffer (e.g., Tris-HCl with physiological pH and ionic strength)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
-
-
Procedure:
-
A fixed concentration of human α-thrombin is added to the wells of a 96-well plate.
-
Serial dilutions of the test inhibitor are prepared and added to the wells containing thrombin.
-
The plate is incubated for a defined period to allow for inhibitor-enzyme binding.
-
The reaction is initiated by the addition of the chromogenic substrate.
-
The rate of p-nitroaniline (pNA) release from the substrate is measured by monitoring the change in absorbance at 405 nm over time.
-
The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.
-
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay is a standard clinical test used to monitor the anticoagulant effect of drugs like argatroban.
-
Principle: The aPTT test evaluates the integrity of the intrinsic and common pathways of the coagulation cascade. Direct thrombin inhibitors prolong the time it takes for a fibrin clot to form after the activation of the contact pathway.
-
Procedure:
-
Citrated platelet-poor plasma is obtained from blood samples.
-
The plasma is incubated with an activator of the contact pathway (e.g., silica, kaolin) and phospholipids (a substitute for platelet factor 3).
-
Calcium chloride is then added to initiate the coagulation cascade.
-
The time to fibrin clot formation is measured in seconds.
-
Visualizations
Signaling Pathway: The Coagulation Cascade
Caption: The coagulation cascade and the site of action of direct thrombin inhibitors.
Experimental Workflow: Thrombin Inhibitor Screening
Caption: A generalized experimental workflow for in vitro thrombin inhibitor screening.
Conclusion
Argatroban is a well-characterized intravenous direct thrombin inhibitor with a clear clinical role in the management of heparin-induced thrombocytopenia. This compound, on the other hand, represents a promising orally active preclinical candidate. While both potently inhibit thrombin, the lack of publicly available, detailed comparative data for BMS-189664, particularly regarding its effects on standard coagulation assays, limits a direct and comprehensive performance comparison with argatroban at this time. Further development and publication of data for BMS-189664 would be necessary to fully elucidate its potential advantages and disadvantages relative to established anticoagulants like argatroban.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Measurement of antithrombin III in normal and pathologic states using chromogenic substrate S-2238. Comparison with immunoelectrophoretic and factor Xa inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anticoagulants Influence the Performance of In Vitro Assays Intended for Characterization of Nanotechnology-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-Head Comparison: BMS-189664 Hydrochloride vs. Dabigatran in Anticoagulant Research
For researchers and professionals in drug development, the landscape of anticoagulant therapies is ever-evolving. This guide provides a detailed, data-driven comparison of two direct thrombin inhibitors: BMS-189664 hydrochloride, a potent research compound, and dabigatran, a clinically approved oral anticoagulant marketed as Pradaxa®. This objective analysis will delve into their mechanisms of action, in vitro and in vivo efficacy, and the experimental protocols used to evaluate their performance.
Mechanism of Action: Targeting the Core of the Coagulation Cascade
Both this compound and dabigatran exert their anticoagulant effects by directly inhibiting thrombin (Factor IIa), a critical enzyme in the coagulation cascade.[1] Thrombin plays a pivotal role by converting soluble fibrinogen into insoluble fibrin, which forms the mesh of a blood clot.[2][3] By binding to the active site of thrombin, these inhibitors prevent this conversion, thereby impeding clot formation.[1] Both are classified as univalent direct thrombin inhibitors as they bind only to the active site of the thrombin molecule.[1]
This compound is a potent, selective, and orally active reversible inhibitor of α-thrombin.[4] Dabigatran is also a competitive and reversible direct thrombin inhibitor.[5] A key advantage of direct thrombin inhibitors is their ability to inhibit both free and clot-bound thrombin, offering a potentially more complete anticoagulation compared to indirect inhibitors like heparin.[1]
Quantitative Performance Data
The following tables summarize the available quantitative data for this compound and dabigatran, providing a basis for comparing their potency and pharmacokinetic profiles. It is important to note that a direct head-to-head comparison in the same experimental settings is not publicly available.
Table 1: In Vitro Inhibitory Activity
| Parameter | This compound | Dabigatran |
| Target | α-thrombin | Thrombin (Factor IIa) |
| IC50 | 0.046 µM[4] | 10 nM (for thrombin-induced platelet aggregation) |
| Ki | Not Available | 4.5 nM[6] |
Table 2: In Vivo Efficacy and Pharmacokinetics (Animal Models)
| Parameter | This compound | Dabigatran |
| Animal Model | Cynomolgus Monkey | Not specified in provided results |
| Antithrombotic Effect | Inhibits arterial and venous thrombosis[7] | Clinically proven anticoagulant[5] |
| Oral Bioavailability | 15% (Dog), 17% (Monkey)[7] | Not specified in provided results |
Experimental Protocols
Detailed methodologies for key coagulation assays used to evaluate direct thrombin inhibitors are provided below. These protocols are generalized and may be adapted based on specific laboratory equipment and reagents.
Activated Partial Thromboplastin Time (aPTT) Assay
The aPTT assay assesses the integrity of the intrinsic and common coagulation pathways.
Protocol:
-
Sample Preparation: Obtain platelet-poor plasma (PPP) by centrifuging citrated whole blood.[8]
-
Incubation: Incubate a volume of PPP with an activating reagent (e.g., silica, kaolin) and a phospholipid substitute at 37°C for a specified time.[8][9]
-
Initiation of Clotting: Add a standardized amount of calcium chloride (CaCl2) to the mixture to initiate the coagulation cascade.[8][9]
-
Measurement: Record the time in seconds required for the formation of a fibrin clot. This is the aPTT.[8]
Prothrombin Time (PT) Assay
The PT assay evaluates the extrinsic and common pathways of coagulation.
Protocol:
-
Sample Preparation: Use platelet-poor plasma (PPP) as described for the aPTT assay.[10]
-
Incubation: Warm the PPP to 37°C.
-
Initiation of Clotting: Add a reagent containing tissue factor (thromboplastin) and calcium chloride to the PPP.[10]
-
Measurement: Measure the time in seconds for a fibrin clot to form. This is the PT.[10]
Thrombin Time (TT) Assay
The TT assay specifically measures the final step of coagulation: the conversion of fibrinogen to fibrin by thrombin.
Protocol:
-
Sample Preparation: Use platelet-poor plasma (PPP).[3]
-
Initiation of Clotting: Add a known amount of purified thrombin to the PPP at 37°C.[3]
-
Measurement: Record the time in seconds for a clot to form. This is the TT.[3]
Ecarin Clotting Time (ECT) Assay
The ECT is a specialized assay particularly useful for measuring the activity of direct thrombin inhibitors.
Protocol:
-
Principle: Ecarin, a protease from the venom of the saw-scaled viper, directly converts prothrombin to meizothrombin, an intermediate that is inhibited by direct thrombin inhibitors.[6]
-
Procedure:
-
Interpretation: The degree of prolongation of the ECT is proportional to the concentration of the direct thrombin inhibitor.[6]
Comparative Summary and Conclusion
This compound and dabigatran are both potent, reversible, direct inhibitors of thrombin. Based on the available data, this compound demonstrates high in vitro potency with an IC50 in the nanomolar range and has shown efficacy in animal models of thrombosis.[4][7] However, the limited publicly available data on its effects on standard coagulation assays (aPTT, PT, TT) makes a direct comparison of its anticoagulant profile with dabigatran challenging.
Dabigatran, as a clinically approved drug, has a well-characterized profile, including its inhibitory constants and its predictable effects on various coagulation parameters. It serves as a benchmark for the development of new direct thrombin inhibitors.
For researchers, this compound represents a valuable tool for investigating the pharmacology of direct thrombin inhibition and for the development of novel antithrombotic agents. Its oral bioavailability in animal models suggests its potential as a lead compound for further optimization.[7]
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. Coagulation Reagent Thrombin For Automated Clinical Chemistry Analyzers or manual use - USA MedPremium [usamedpremium.com]
- 3. Screening Tests in Haemostasis: The Thrombin Time [practical-haemostasis.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Activated partial thromboplastin time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Preclinical oral antitumor activity of BMS-185660, a paclitaxel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Identification and Preclinical Pharmacology of BMS-986104: A Differentiated S1P1 Receptor Modulator in Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. coachrom.com [coachrom.com]
- 10. labcorp.com [labcorp.com]
Comparative Guide to α-Thrombin Inhibitors: A Cross-Validation of BMS-189664 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the experimental findings related to BMS-189664 hydrochloride, a potent and selective α-thrombin inhibitor. Its performance is objectively compared with other direct thrombin inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development.
Introduction to this compound and Alternatives
This compound is a small molecule, reversible, and orally active inhibitor of α-thrombin, a critical serine protease in the coagulation cascade.[1][2] By directly binding to the active site of thrombin, it prevents the conversion of fibrinogen to fibrin, thereby inhibiting blood clot formation. This mechanism of action positions BMS-189664 as a subject of interest in thrombosis research.
For a comprehensive evaluation, this guide compares BMS-189664 with a panel of established direct thrombin inhibitors, including:
-
Small Molecules: Argatroban and Dabigatran.
-
Biologic Peptides: Lepirudin, Desirudin, and Bivalirudin, which are analogues of hirudin, a naturally occurring peptide from the medicinal leech.[3]
Comparative Performance Data
The following tables summarize the key quantitative data for this compound and its alternatives, focusing on their inhibitory potency, selectivity, and pharmacokinetic profiles.
Table 1: In Vitro Inhibitory Potency Against α-Thrombin
| Compound | Type | IC50 (μM) | Ki (nM) |
| BMS-189664 HCl | Small Molecule | 0.046[1][2] | Not Reported |
| Argatroban | Small Molecule | Not Reported | 40 |
| Dabigatran | Small Molecule | Not Reported | 4.5 |
| Bivalirudin | Peptide | Not Reported | 2 |
| Lepirudin | Peptide | Not Reported | Not Reported |
| Desirudin | Peptide | Not Reported | Not Reported |
Table 2: Selectivity Profile
A critical aspect of a thrombin inhibitor's profile is its selectivity for thrombin over other related serine proteases. High selectivity minimizes off-target effects.
| Compound | Selectivity Data |
| BMS-189664 HCl | Described as "selective," but quantitative data against other proteases (e.g., Factor Xa, Trypsin) is not publicly available.[1][2] |
| Argatroban | Data on selectivity against a broad panel of proteases is not readily available in compiled public sources. |
| Dabigatran | Exhibits high specificity for thrombin over other serine proteases. |
| Bivalirudin | Data on selectivity against a broad panel of proteases is not readily available in compiled public sources. |
| Lepirudin | Data on selectivity against a broad panel of proteases is not readily available in compiled public sources. |
| Desirudin | Data on selectivity against a broad panel of proteases is not readily available in compiled public sources. |
Note: The lack of standardized, publicly available selectivity data across all compounds presents a challenge for direct comparison.
Table 3: Comparative Pharmacokinetic Parameters
This table outlines the key pharmacokinetic properties of the inhibitors, providing insights into their absorption, distribution, metabolism, and excretion.
| Parameter | BMS-189664 HCl | Argatroban | Dabigatran Etexilate (Prodrug) | Bivalirudin | Lepirudin |
| Route | Oral / IV | IV | Oral | IV | IV / SC |
| Bioavailability | 15% (dog), 17% (monkey)[2] | N/A (IV) | ~6.5% | N/A (IV) | ~100% (SC) |
| Half-life (t½) | Not Reported | 39-51 min | 12-17 hours | ~25 min | ~1.3 hours |
| Metabolism | Not Reported | Hepatic (CYP3A4/5) | Prodrug hydrolysis | Proteolytic cleavage | Renal hydrolysis |
| Excretion | Not Reported | Feces | Renal (80%) | Renal (20%) & Proteolysis | Renal (~90%) |
| Protein Binding | Not Reported | 20-54% | ~35% | None (except thrombin) | Minimal |
Signaling Pathways and Experimental Workflows
Visualizing the biological context and experimental procedures is crucial for understanding the action and evaluation of these inhibitors.
Thrombin Signaling Pathway
Thrombin exerts its effects primarily through the activation of Protease-Activated Receptors (PARs) on the cell surface. This initiates a G-protein-coupled signaling cascade leading to platelet activation and aggregation, among other cellular responses. Direct thrombin inhibitors block the initial step of this pathway.
Experimental Workflow: Thrombin Inhibition Assay
The inhibitory activity of compounds like BMS-189664 is typically determined using an in vitro enzyme inhibition assay. The following diagram illustrates a common workflow for a chromogenic or fluorogenic assay.
Experimental Protocols
This section details a generalized protocol for determining the in vitro inhibitory potency of a test compound against α-thrombin.
Objective:
To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) against human α-thrombin.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238) or Fluorogenic thrombin substrate (e.g., Boc-VPR-AMC)
-
Test compound (BMS-189664 HCl) and comparators
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 8.0)
-
96-well microplate (clear for chromogenic, black for fluorogenic)
-
Microplate reader
Procedure:
-
Compound Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in Assay Buffer to achieve a range of desired final concentrations.
-
-
Assay Setup:
-
In a 96-well microplate, add a fixed volume of Assay Buffer to all wells.
-
Add a specific volume of the diluted test compound to the respective wells. Include wells for a "no inhibitor" control (vehicle only) and a "no enzyme" control (buffer only).
-
Add a fixed concentration of human α-thrombin solution to all wells except the "no enzyme" control.
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the chromogenic or fluorogenic substrate to all wells.
-
Immediately place the microplate in a reader pre-set to the appropriate temperature.
-
Measure the change in absorbance (at 405 nm for chromogenic) or fluorescence (Ex/Em = 350/450 nm for fluorogenic) over a set period in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each well from the linear portion of the progress curve.
-
Normalize the rates of the inhibitor-containing wells to the "no inhibitor" control to determine the percent inhibition for each inhibitor concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve (e.g., four-parameter logistic) to calculate the IC50 value.
-
Conclusion
This compound is a potent inhibitor of α-thrombin with an IC50 in the nanomolar range.[1][2] Its oral bioavailability in animal models suggests potential for oral administration.[2] When compared to other direct thrombin inhibitors, its potency is within the range of other small molecule inhibitors, although a direct comparison of binding affinity is hampered by the lack of a publicly available Ki value. The biologic peptide inhibitors, such as bivalirudin, exhibit very high potency.
A significant gap in the publicly available data for BMS-189664 is a detailed selectivity profile and comprehensive pharmacokinetic parameters. This information is crucial for a complete assessment of its therapeutic potential and for positioning it against established alternatives like argatroban and dabigatran. The provided experimental protocols and pathway diagrams offer a framework for researchers to conduct their own comparative studies and to further elucidate the pharmacological profile of this compound.
References
Comparative Analysis of the Anticoagulant Effects of BMS-189664 Hydrochloride
A Head-to-Head Look at a Novel Thrombin Inhibitor Against an Established Alternative
In the landscape of anticoagulant drug discovery, direct thrombin inhibitors (DTIs) represent a significant class of therapeutics for the prevention and treatment of thromboembolic disorders. This guide provides a comparative analysis of the anticoagulant effects of BMS-189664 hydrochloride, a potent and selective α-thrombin inhibitor, against ximelagatran and its active form, melagatran, another well-characterized DTI. This objective comparison is intended for researchers, scientists, and drug development professionals, offering a summary of available preclinical data to inform further research and development.
Disclaimer: Publicly available, direct head-to-head comparative studies of this compound and ximelagatran/melagatran are limited. The data presented in this guide are compiled from various independent studies. Therefore, direct comparisons of absolute values should be interpreted with caution due to potential variations in experimental conditions.
Introduction to Direct Thrombin Inhibitors
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. Thrombin (Factor IIa) is a pivotal serine protease in this cascade, responsible for converting fibrinogen to fibrin, activating platelets, and amplifying its own generation. Direct thrombin inhibitors exert their anticoagulant effect by binding directly to the active site of thrombin, thereby blocking its interaction with its substrates.[1]
Mechanism of Action of Direct Thrombin Inhibitors
BMS-189664 and melagatran are both reversible, direct inhibitors of α-thrombin.[2][3] By occupying the active site of the enzyme, they prevent the downstream effects of thrombin in the coagulation cascade, ultimately inhibiting clot formation.
References
A Comparative Analysis of BMS-189664 and its Hydrochloride Salt in Thrombin Inhibition
For researchers and drug development professionals engaged in the study of thrombosis and anticoagulation, the selection of the appropriate chemical entity is paramount for reproducible and reliable experimental outcomes. This guide provides a detailed comparison of the free base N-(methylsulfonyl)-D-phenylalanyl-N-[(1-(aminoiminomethyl)-4-piperidinyl)methyl]-L-prolinamide, known as BMS-189664, and its hydrochloride salt, BMS-189664 hydrochloride. Both compounds are recognized as potent and selective inhibitors of α-thrombin, a key enzyme in the coagulation cascade.[1][2] This comparison focuses on their chemical properties, biological activity, and practical considerations for experimental use.
Chemical and Physical Properties: The Significance of the Salt Form
The primary distinction between BMS-189664 and this compound lies in the presence of a hydrochloride salt in the latter. BMS-189664 is a basic compound, and the formation of its hydrochloride salt is a common strategy in pharmaceutical development to enhance the physicochemical properties of the parent molecule.
| Property | BMS-189664 (Free Base) | This compound | Reference |
| Molecular Formula | C₂₂H₃₄N₆O₄S | C₂₂H₃₄N₆O₄S・HCl | [3] |
| Molecular Weight | 478.61 g/mol | 515.07 g/mol | [3] |
| Appearance | Likely a solid | White to off-white solid | General Knowledge |
| Aqueous Solubility | Expected to be lower | Expected to be higher | General Pharmaceutical Principle |
| Stability | Generally less stable | Generally more stable, especially in solid form | General Pharmaceutical Principle |
Note: Specific quantitative data for the aqueous solubility and stability of BMS-189664 and its hydrochloride salt are not publicly available. The comparison is based on established principles of salt formation for pharmaceutical compounds.
The hydrochloride salt form typically improves aqueous solubility and dissolution rate, which can be a significant advantage in the preparation of stock solutions and in ensuring bioavailability in in vivo studies. Furthermore, the salt form often exhibits greater chemical and physical stability, leading to a longer shelf life and more consistent performance in assays.
Biological Activity: Potent Inhibition of α-Thrombin
Both BMS-189664 and its hydrochloride salt are highly potent and selective inhibitors of human α-thrombin, with a reported half-maximal inhibitory concentration (IC₅₀) of 0.046 μM.[1][2] This indicates that, on a molar basis, the core pharmacophore responsible for thrombin inhibition is equally effective in both forms. The choice between the two will therefore likely depend on the specific requirements of the experimental setup rather than a difference in intrinsic biological activity.
| Parameter | Value | Reference |
| Target | α-Thrombin | [1][2] |
| IC₅₀ | 0.046 μM | [1][2] |
Mechanism of Action: Targeting the Coagulation Cascade
BMS-189664 acts as a direct, reversible inhibitor of the α-thrombin active site. By binding to thrombin, it prevents the conversion of fibrinogen to fibrin, a critical step in the formation of a blood clot. This targeted inhibition of a central node in the coagulation cascade makes it a valuable tool for research into antithrombotic therapies.
Caption: Simplified signaling pathway of α-thrombin and the inhibitory action of BMS-189664.
Experimental Protocols
Thrombin Inhibition Assay (In Vitro)
This protocol outlines a general procedure for determining the IC₅₀ of BMS-189664 or its hydrochloride salt against human α-thrombin.
Materials:
-
Human α-thrombin
-
Chromogenic or fluorogenic thrombin substrate (e.g., S-2238)
-
BMS-189664 or this compound
-
Assay buffer (e.g., Tris-HCl, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a series of dilutions of the test compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of human α-thrombin to each well.
-
Add the different concentrations of the test compound to the wells containing thrombin. Include a control group with no inhibitor.
-
Incubate the plate at 37°C for a predetermined time to allow for inhibitor binding.
-
Initiate the reaction by adding the thrombin substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable model to determine the IC₅₀ value.[4]
Caption: Experimental workflow for determining the IC₅₀ of a thrombin inhibitor.
Aqueous Solubility Determination (Shake-Flask Method)
This is a standard method to determine the equilibrium solubility of a compound in an aqueous buffer.
Materials:
-
BMS-189664 or this compound
-
Aqueous buffer of desired pH (e.g., phosphate-buffered saline, pH 7.4)
-
Scintillation vials or other suitable containers
-
Shaker or rotator
-
Centrifuge
-
HPLC or other suitable analytical method for quantification
Procedure:
-
Add an excess amount of the compound to a vial containing the aqueous buffer.
-
Seal the vials and place them on a shaker at a constant temperature (e.g., 25°C or 37°C).
-
Allow the suspension to equilibrate for a sufficient period (e.g., 24-48 hours), ensuring that solid material remains.
-
After equilibration, centrifuge the samples to pellet the undissolved solid.
-
Carefully remove an aliquot of the supernatant.
-
Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method.
Stability Assessment
A common approach to assess the stability of a compound in solution is to monitor its concentration over time under specific storage conditions.
Materials:
-
Stock solution of BMS-189664 or this compound in a relevant solvent
-
Storage containers (e.g., amber vials)
-
Temperature-controlled storage units (e.g., refrigerator, freezer, incubator)
-
HPLC or other stability-indicating analytical method
Procedure:
-
Prepare a stock solution of the compound at a known concentration.
-
Aliquot the solution into multiple vials.
-
Store the vials under different conditions (e.g., -20°C, 4°C, room temperature).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), remove a vial from each storage condition.
-
Analyze the concentration of the compound using a stability-indicating method that can separate the parent compound from potential degradation products.
-
Plot the concentration of the compound as a function of time for each storage condition to determine its stability profile.
Conclusion
Both BMS-189664 and this compound are equipotent inhibitors of α-thrombin. The primary difference between them is the salt form, which imparts advantageous physicochemical properties to the hydrochloride version, most notably enhanced aqueous solubility and stability. For most in vitro and in vivo applications, this compound is the preferred choice due to its ease of handling and improved biopharmaceutical properties. However, for specific non-aqueous applications or when precise molar calculations of the active base are critical, the free base form may be considered. The selection between the two should be guided by the specific experimental requirements, with a clear understanding of the potential impact of their differing physicochemical characteristics.
References
Validating the Inhibitory Potency of BMS-189664 Hydrochloride: A Comparative Guide
For researchers and professionals in drug development, the precise validation of a compound's inhibitory constant (Ki) is paramount for accurate pharmacological profiling. This guide provides a comparative analysis of BMS-189664 hydrochloride, a potent and selective α-thrombin inhibitor, with other commercially available alternatives. We present supporting experimental data, detailed methodologies for inhibitory constant determination, and visual representations of the relevant biological pathway and experimental workflow.
Comparative Analysis of Thrombin Inhibitors
This compound is a direct, reversible inhibitor of α-thrombin, a critical serine protease in the coagulation cascade, with a reported half-maximal inhibitory concentration (IC50) of 0.046 µM[1][2]. To contextualize its potency, the following table compares the inhibitory constants (IC50 or Ki) of this compound with other well-established direct thrombin inhibitors.
| Compound | Type of Inhibitor | Target | IC50 (µM) | Ki (µM) |
| This compound | Small Molecule | α-Thrombin | 0.046[1][2] | - |
| Argatroban | Small Molecule | α-Thrombin | 0.220[3] | 0.04[4] |
| Dabigatran | Small Molecule | α-Thrombin | 0.030[3] | 0.0045[5][6] |
| Bivalirudin | Peptide | α-Thrombin | - | - |
Note: IC50 and Ki values can vary depending on the specific assay conditions. Bivalirudin's inhibitory activity is typically measured using clotting-based assays and is not always expressed as a direct Ki value.
Experimental Protocols for Determining Inhibitory Constants
The determination of the IC50 or Ki value for a thrombin inhibitor is crucial for its validation. A common method is the in vitro thrombin inhibition assay, which can be performed using either a chromogenic or fluorometric substrate.
Thrombin Inhibition Assay (Fluorometric)
This method measures the inhibition of thrombin's proteolytic activity on a synthetic fluorogenic substrate.
Materials:
-
Human α-thrombin
-
Fluorogenic thrombin substrate (e.g., Boc-Asp(OBzl)-Pro-Arg-AMC)
-
This compound or other test inhibitors
-
Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in the assay buffer.
-
Reaction Setup: In a 96-well plate, add the assay buffer, the test inhibitor at various concentrations, and a fixed concentration of human α-thrombin. Include a control group with no inhibitor.
-
Pre-incubation: Incubate the plate at 37°C for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Kinetic Measurement: Immediately measure the increase in fluorescence intensity over time using a microplate reader with excitation and emission wavelengths appropriate for the fluorophore (e.g., Ex/Em = 350/450 nm for AMC).
-
Data Analysis: Determine the initial reaction velocity (rate of fluorescence increase) for each inhibitor concentration. Plot the percentage of thrombin inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that reduces the enzyme activity by 50%.
Visualizing the Biological and Experimental Context
To better understand the mechanism of action and the experimental process, the following diagrams illustrate the coagulation cascade and the workflow for determining the inhibitory constant.
Caption: The Coagulation Cascade and the point of intervention by this compound.
Caption: Workflow for determining the IC50 of a thrombin inhibitor using a fluorometric assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Reversible covalent direct thrombin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. globalrph.com [globalrph.com]
- 5. Dabigatran ethyl ester hydrochloride | Thrombin | TargetMol [targetmol.com]
- 6. go.drugbank.com [go.drugbank.com]
Benchmarking BMS-189664 Hydrochloride Against New Anticoagulant Drugs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the investigational direct thrombin inhibitor, BMS-189664 hydrochloride, with a selection of newer, clinically approved oral anticoagulant drugs. The purpose is to offer an objective performance benchmark based on available preclinical and pharmacological data.
This compound is a potent, selective, and orally active reversible inhibitor of α-thrombin.[1][2][3] Its development paved the way for newer generations of direct oral anticoagulants (DOACs) that have since become the standard of care in many thromboembolic disorders. This guide will focus on comparing this compound with the direct thrombin inhibitor dabigatran and the direct Factor Xa inhibitors rivaroxaban, apixaban, and edoxaban.
Mechanism of Action: Targeting Key Players in the Coagulation Cascade
Anticoagulant drugs exert their effect by modulating the coagulation cascade, a complex series of enzymatic reactions leading to the formation of a fibrin clot. BMS-189664 and dabigatran directly inhibit thrombin (Factor IIa), the final key enzyme in the cascade responsible for converting fibrinogen to fibrin. In contrast, rivaroxaban, apixaban, and edoxaban target Factor Xa, an enzyme at the convergence of the intrinsic and extrinsic pathways, which is responsible for the conversion of prothrombin to thrombin.
Data Presentation: A Comparative Analysis
The following tables summarize the available quantitative data for this compound and the newer oral anticoagulants, focusing on in vitro potency and pharmacokinetic properties. It is important to note that direct head-to-head comparative studies are not available; therefore, these values are compiled from various sources and should be interpreted with consideration for potential differences in experimental conditions.
In Vitro Potency
This table compares the inhibitory potency of the selected anticoagulants against their respective target enzymes. Lower IC50 or Ki values indicate higher potency.
| Compound | Target | Potency (IC50/Ki) | Species |
| BMS-189664 | α-Thrombin | IC50: 46 nM [1][2] | Human |
| Dabigatran | Thrombin | Ki: 4.5 nM, IC50: 9.3 nM[4] | Human |
| Rivaroxaban | Factor Xa | Ki: 0.4 nM, IC50: 0.7 nM[5][6][7] | Human |
| Apixaban | Factor Xa | Ki: 0.08 nM[8][9][10], 0.25 nM | Human |
| Edoxaban | Factor Xa | Ki: 0.561 nM[11] | Human |
Pharmacokinetic Properties: Oral Bioavailability
Oral bioavailability is a critical parameter for an orally administered drug, representing the fraction of the drug that reaches systemic circulation.
| Compound | Oral Bioavailability (%) | Species |
| BMS-189664 | 15% | Dog [1] |
| 17% | Monkey [1] | |
| Dabigatran Etexilate (Prodrug) | Low, enhanced by formulation[12][13][14] | Rat |
| 3-7% | Human | |
| Rivaroxaban | 57-66%[15][16] | Rat |
| 60-86%[15][16] | Dog | |
| 80-100% (10 mg dose), 66% (20 mg fasting)[16][17][18] | Human | |
| Apixaban | ~50% or greater[19][20] | Rat, Dog, Chimpanzee |
| ~50%[21] | Human | |
| Edoxaban | ~62%[11][22][23][24][25] | Human |
Experimental Protocols
Detailed, directly comparable experimental protocols for the characterization of all compounds are not available in the public domain. However, the general methodologies for assessing the key parameters are outlined below.
In Vitro Enzyme Inhibition Assay (General Protocol)
This workflow illustrates the typical steps involved in determining the in vitro potency of an anticoagulant.
Objective: To determine the concentration of the inhibitor required to reduce the activity of the target enzyme by 50% (IC50).
Materials:
-
Purified target enzyme (human α-thrombin or Factor Xa).
-
A chromogenic or fluorogenic substrate specific to the enzyme.
-
The test inhibitor (e.g., this compound).
-
Assay buffer (e.g., Tris-HCl with physiological pH and cofactors if necessary).
-
96-well microplate and a microplate reader.
Procedure (General):
-
A fixed concentration of the target enzyme is added to the wells of a microplate.
-
Serial dilutions of the test inhibitor are added to the wells and incubated with the enzyme for a defined period.
-
The reaction is initiated by the addition of the chromogenic substrate.
-
The rate of substrate cleavage is monitored by measuring the change in absorbance or fluorescence over time using a microplate reader.
-
The reaction rates are plotted against the inhibitor concentrations, and the IC50 value is determined by fitting the data to a suitable dose-response curve.
Oral Bioavailability Study in Animal Models (General Protocol)
This logical diagram outlines the process for determining the oral bioavailability of a drug candidate.
Objective: To determine the fraction of an orally administered drug that reaches the systemic circulation.
Procedure (General):
-
Two groups of animals of the same species are used.
-
One group receives the drug intravenously (IV), serving as the 100% bioavailability reference.
-
The other group receives the drug orally (PO).
-
Blood samples are collected at multiple time points after drug administration from both groups.
-
The concentration of the drug in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The Area Under the Curve (AUC) of the plasma concentration-time profile is calculated for both IV and PO administration.
-
The absolute oral bioavailability (F%) is calculated by comparing the dose-normalized AUC from the oral administration to that from the intravenous administration.
Concluding Remarks
This compound demonstrates potent in vitro inhibition of thrombin. However, its preclinical oral bioavailability in animal models is modest compared to the higher and more predictable oral bioavailability observed with newer oral anticoagulants in humans. The newer agents, targeting either thrombin or Factor Xa, have undergone extensive clinical development, leading to well-characterized efficacy and safety profiles that have established them as mainstays in modern anticoagulant therapy.
This guide provides a snapshot of the comparative landscape based on available non-clinical data. For drug development professionals, the evolution from compounds like BMS-189664 to the current DOACs highlights the significant progress made in optimizing pharmacokinetic properties to achieve effective and convenient oral anticoagulant therapies. Further research and development in this area continue to focus on improving safety profiles and addressing unmet needs in specific patient populations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Dabigatran Attenuates the Binding of Thrombin to Platelets—A Novel Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Rivaroxaban: a new oral factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical discovery of apixaban, a direct and orally bioavailable factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Improved oral bioavailability and therapeutic efficacy of dabigatran etexilate via Soluplus-TPGS binary mixed micelles system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Oral bioavailability of dabigatran etexilate (Pradaxa®) after co-medication with verapamil in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. The discovery of rivaroxaban: translating preclinical assessments into clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | The discovery of rivaroxaban: translating preclinical assessments into clinical practice [frontiersin.org]
- 18. Clinical Pharmacokinetic and Pharmacodynamic Profile of Rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Preclinical pharmacokinetics and pharmacodynamics of apixaban, a potent and selective factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Preclinical pharmacokinetics and pharmacodynamics of apixaban, a potent and selective factor Xa inhibitor | springermedizin.de [springermedizin.de]
- 21. researchgate.net [researchgate.net]
- 22. Edoxaban: A Comprehensive Review of the Pharmacology and Clinical Data for the Management of Atrial Fibrillation and Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 23. accessdata.fda.gov [accessdata.fda.gov]
- 24. Pharmacology of oral anticoagulant edoxaban and clinical implications - - PACE-CME [pace-cme.org]
- 25. Pharmacokinetics and Pharmacodynamics of Edoxaban, a Non-Vitamin K Antagonist Oral Anticoagulant that Inhibits Clotting Factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
Replicating Published Antithrombotic Efficacy: A Comparative Guide to BMS-189664 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the direct thrombin inhibitor BMS-189664 hydrochloride with other key antithrombotic agents. The data presented is curated from published preclinical studies to assist researchers in replicating and building upon existing findings. Detailed experimental protocols and signaling pathway diagrams are included to ensure clarity and reproducibility.
Mechanism of Action: Direct Thrombin Inhibition
BMS-189664 is a potent, selective, and reversible inhibitor of α-thrombin, a critical serine protease in the coagulation cascade. By directly binding to the active site of thrombin, BMS-189664 prevents the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation. This targeted mechanism of action is shared by other direct thrombin inhibitors (DTIs) such as hirudin, bivalirudin, argatroban, and dabigatran. In contrast, indirect thrombin inhibitors, like heparin, require antithrombin III as a cofactor to exert their anticoagulant effect.
Comparative Efficacy and Potency
The following tables summarize the in vitro and in vivo data for this compound and its alternatives, providing a basis for comparing their antithrombotic potential.
Table 1: In Vitro Thrombin Inhibition
| Compound | IC50 (nM) | Target |
| BMS-189664 | 46 | α-Thrombin |
| Dabigatran | 4.5 | Thrombin |
| Argatroban | 40 | Thrombin |
Table 2: In Vivo Antithrombotic Efficacy (Venous Thrombosis Models)
| Compound | Animal Model | Route | ED50 |
| BMS-189664 | Cynomolgus Monkey | IV Infusion | 9-25 µg/kg/min (for 1h) |
| Dabigatran | Rat | IV Bolus | 0.033 mg/kg |
| Heparin | Rat | IV Bolus | 0.07 mg/kg |
| Hirudin | Rat | IV Bolus | 0.15 mg/kg |
Table 3: In Vivo Antithrombotic Efficacy (Arterial Thrombosis Models)
| Compound | Animal Model | Route | Effective Dose |
| BMS-189664 | Cynomolgus Monkey | IV Bolus | 0.2 mg/kg |
Table 4: Safety Profile - Bleeding Time
| Compound | Animal Model | Route | Dose | Bleeding Time Increase |
| Dabigatran | Rat | IV Bolus | > 0.15 mg/kg (>5x ED50) | Statistically Significant |
Note: Direct comparative bleeding time data for BMS-189664 was not available in the reviewed literature.
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental setups discussed, the following diagrams have been generated using the DOT language.
Caption: The coagulation cascade and the inhibitory action of BMS-189664 on thrombin.
Caption: Experimental workflow for in vitro thrombin inhibition assay.
Caption: Experimental workflow for the cynomolgus monkey venous thrombosis model.
Experimental Protocols
In Vitro Thrombin Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against α-thrombin.
Materials:
-
Human α-thrombin
-
Chromogenic thrombin substrate (e.g., S-2238)
-
Test compound (e.g., this compound)
-
Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 0.1% PEG 8000, pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In a 96-well plate, add a fixed concentration of human α-thrombin to each well.
-
Add the various concentrations of the test compound to the wells containing thrombin. Include a vehicle control (no inhibitor).
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the chromogenic substrate to each well.
-
Monitor the change in absorbance at 405 nm over time using a microplate reader in kinetic mode.
-
Calculate the rate of substrate cleavage, which is proportional to thrombin activity.
-
Plot the reaction rate against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
In Vivo Venous Thrombosis Model (Cynomolgus Monkey)
Objective: To evaluate the antithrombotic efficacy of a test compound in a primate model of venous thrombosis.
Materials:
-
Cynomolgus monkeys
-
Anesthetic agents
-
Test compound (e.g., this compound) formulated for intravenous administration
-
Thrombogenic stimulus (e.g., a combination of stasis and hypercoagulable stimulus)
-
Surgical instruments
-
Analytical balance
Procedure:
-
Anesthetize the monkeys according to approved protocols.
-
Surgically expose a segment of a suitable vein (e.g., femoral vein).
-
Administer the test compound via intravenous infusion at predetermined dose rates. A vehicle control group should be included.
-
Induce venous thrombosis by creating a localized area of stasis (e.g., by ligating the vein segment) and introducing a thrombogenic stimulus.
-
Allow the thrombus to form over a defined period.
-
At the end of the experiment, euthanize the animal and carefully dissect the venous segment.
-
Isolate and weigh the formed thrombus.
-
Compare the thrombus weight in the treated groups to the vehicle control group to determine the percentage of inhibition and calculate the ED50.
In Vivo Arterial Thrombosis Model (Cynomolgus Monkey)
Objective: To assess the efficacy of a test compound in preventing arterial thrombosis.
Materials:
-
Cynomolgus monkeys
-
Anesthetic agents
-
Test compound (e.g., this compound) formulated for intravenous administration
-
Method for inducing arterial injury (e.g., electrical current or mechanical injury)
-
Doppler flow probe
-
Surgical instruments
Procedure:
-
Anesthetize the monkeys according to approved protocols.
-
Surgically expose a carotid or femoral artery.
-
Place a Doppler flow probe around the artery to monitor blood flow.
-
Administer the test compound as an intravenous bolus or infusion.
-
Induce endothelial injury to the artery to initiate thrombus formation.
-
Monitor arterial blood flow continuously. The primary endpoint is typically the time to occlusion or the maintenance of blood flow over a set period.
-
Compare the outcomes in the treated groups to a vehicle control group to assess the antithrombotic effect.
Thrombin-Induced Lethality Model (Mouse)
Objective: To evaluate the in vivo efficacy of a test compound in preventing acute thromboembolism.
Materials:
-
Mice
-
Test compound (e.g., this compound) formulated for administration
-
Human α-thrombin
-
Vehicle control
Procedure:
-
Administer the test compound or vehicle to groups of mice via the desired route (e.g., intravenous, oral).
-
After a predetermined pretreatment time, administer a lethal dose of human α-thrombin via the tail vein.
-
Observe the animals for a defined period (e.g., 30 minutes) and record the incidence of mortality or paralysis.
-
Compare the survival rates between the treated and vehicle control groups to determine the protective effect of the compound.
Safety Operating Guide
Prudent Disposal of BMS-189664 Hydrochloride: A Guide for Laboratory Personnel
Disclaimer: A specific Safety Data Sheet (SDS) for BMS-189664 hydrochloride was not found. The following disposal procedures are based on general best practices for the disposal of hazardous chemical waste and information from SDSs of similar hydrochloride compounds. Researchers, scientists, and drug development professionals must consult their institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal company for specific guidance.
The proper disposal of this compound is crucial for maintaining a safe laboratory environment and ensuring regulatory compliance. As a research chemical, its toxicological properties have not been thoroughly investigated, necessitating a cautious approach to its handling and disposal.
Key Operational and Disposal Plan
For the safe disposal of this compound, a multi-step approach is recommended, prioritizing safety and environmental protection. This involves proper personal protective equipment (PPE), containment, and consultation with certified disposal experts.
Quantitative Data Summary
While specific quantitative data for this compound is unavailable, the following table summarizes relevant hazard information from similar hydrochloride compounds that should be considered during handling and disposal planning.
| Hazard Category | Observation for Similar Hydrochloride Compounds | Implication for Disposal |
| Acute Toxicity | Harmful if swallowed or in contact with skin. | Minimize direct contact and generation of dust. Ensure waste containers are properly sealed. |
| Skin Corrosion/Irritation | Causes skin irritation. | Wear appropriate gloves and a lab coat. Contaminated PPE must be disposed of as hazardous waste. |
| Eye Damage/Irritation | Causes serious eye irritation. | Use safety glasses or goggles. In case of contact, eye-wash stations should be readily accessible. |
| Carcinogenicity | Some related compounds are suspected of causing cancer. | Handle with extreme caution, using engineering controls like a fume hood to avoid inhalation of dust. |
| Aquatic Toxicity | Very toxic to aquatic life with long-lasting effects. | Do not dispose of down the drain. All waste must be collected for proper hazardous waste disposal. |
Experimental Protocols
Waste Segregation and Collection:
-
Personal Protective Equipment (PPE): Before handling this compound, don appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile), and safety goggles.
-
Waste Identification: Designate a specific, clearly labeled, and sealed container for this compound waste. The container should be compatible with the chemical.
-
Collection of Solid Waste: For solid this compound, carefully sweep up any residue using non-sparking tools and place it into the designated hazardous waste container. Avoid generating dust.
-
Collection of Contaminated Materials: Any materials that have come into contact with the compound, such as weighing paper, pipette tips, and contaminated gloves, must also be placed in the designated hazardous waste container.
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials. The storage area should be clearly marked as a hazardous waste accumulation point.
Disposal Workflow
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Step-by-Step Disposal Guidance
-
Consult Official Guidance: The first and most critical step is to contact your institution's Environmental Health and Safety (EHS) department. They will provide specific protocols that are in compliance with local, state, and federal regulations.
-
Waste Characterization: Although a specific SDS is unavailable, treat this compound as a hazardous substance. Do not mix it with other chemical waste unless explicitly instructed to do so by your EHS department.
-
Packaging: Ensure the waste container is in good condition, compatible with the chemical, and securely sealed to prevent leaks or spills. The container must be clearly labeled with the chemical name ("this compound") and appropriate hazard warnings.
-
Professional Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[1] Never attempt to dispose of this chemical through standard laboratory drains or as regular solid waste.
-
Documentation: Maintain accurate records of the amount of waste generated and its disposal date. Complete any waste manifest forms provided by the disposal company.
By adhering to these general guidelines and prioritizing consultation with safety professionals, laboratories can ensure the safe and compliant disposal of research compounds like this compound.
References
Handling BMS-189664 Hydrochloride: A General Safety and Operational Guide
Disclaimer: A specific Safety Data Sheet (SDS) for BMS-189664 hydrochloride was not found. This guide is based on general safety protocols for handling potent, novel chemical compounds and hydrochloride salts in a research environment. It is imperative to obtain the specific SDS from the manufacturer or supplier for definitive safety information and to conduct a thorough risk assessment before handling this substance.[1][2][3]
This document provides essential safety and logistical information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to minimize risk and ensure safe handling from receipt to disposal.
Personal Protective Equipment (PPE)
The primary concern when handling potent compounds is to prevent employee exposure.[4] Appropriate PPE is crucial and should be used in conjunction with engineering controls like fume hoods. The following table summarizes the recommended PPE for handling powdered hydrochloride compounds.
| Protection Type | Recommended Equipment | Purpose & Best Practices |
| Eye/Face Protection | ANSI-approved safety goggles and a face shield.[5][6][7] | Protects against splashes, dust, and vapors. A face shield is recommended when handling larger quantities. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[5][7][8] | Always inspect gloves for damage before use. Consult the glove manufacturer's compatibility chart for the specific chemical if possible. |
| Body Protection | A fully buttoned lab coat and a chemical-resistant apron.[7] | Provides a barrier against spills and contamination. Long pants and closed-toe shoes are mandatory in the laboratory.[7][9] |
| Respiratory Protection | An approved respirator with an acid gas cartridge.[6][10] | Required when there is a risk of inhaling dust or vapors, especially outside of a fume hood, or if exposure limits are exceeded.[6][7][8] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling potent compounds is essential for safety and regulatory compliance.
Receiving and Storage
-
Inspect: Upon receipt, visually inspect the container for any damage or leaks.
-
Label: Ensure the container is clearly labeled with the chemical name and any hazard warnings. If a material has unknown hazards, it should be presumed to be hazardous.[5]
-
Store: Store in a cool, dry, well-ventilated area away from incompatible materials.[5][6] Use secondary containment to prevent spills.[5]
Weighing and Solution Preparation
-
Engineering Controls: All handling of the solid compound should be done in a certified chemical fume hood to minimize inhalation exposure.[7][9] For highly potent compounds, a glove box or other containment enclosure may be necessary.
-
Weighing: Use a dedicated analytical balance within the fume hood. Handle with care to avoid generating dust.
-
Dissolving: When preparing solutions, always add acid (or in this case, the hydrochloride salt) to the solvent, not the other way around, to control any exothermic reactions.[6][10]
Experimentation
-
Containment: Keep all experimental setups within a fume hood or other ventilated enclosure.
-
Hygiene: Wash hands thoroughly after handling the compound, even if gloves were worn.[6][7] Avoid contact with skin, eyes, and clothing.[7] Do not eat, drink, or smoke in the laboratory.[6]
Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed container designated for hazardous solid waste. |
| Liquid Waste | Collect in a compatible, leak-proof container labeled "Hazardous Waste."[11][12] Do not mix with incompatible wastes.[11][13] |
| Contaminated PPE | Dispose of gloves and other disposable PPE in the designated hazardous waste stream immediately after use. |
| Empty Containers | Triple-rinse with a suitable solvent.[12][13] Collect the rinsate as hazardous liquid waste. Deface the label on the empty container before disposing of it in regular trash or recycling.[13] |
Visual Workflows
The following diagrams illustrate key processes for handling potent chemical compounds.
Caption: Chemical Handling Workflow
Caption: PPE Selection Decision Tree
References
- 1. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 2. Evaluating Hazards and Assessing Risks in the Laboratory - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. intersolia.com [intersolia.com]
- 4. pharmtech.com [pharmtech.com]
- 5. twu.edu [twu.edu]
- 6. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. oxy.com [oxy.com]
- 9. quora.com [quora.com]
- 10. louisville.edu [louisville.edu]
- 11. jncasr.ac.in [jncasr.ac.in]
- 12. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 13. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
